m-PEG49-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C104H203NO53 |
|---|---|
Molecular Weight |
2315.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C104H203NO53/c1-109-6-7-111-10-11-113-14-15-115-18-19-117-22-23-119-26-27-121-30-31-123-34-35-125-38-39-127-42-43-129-46-47-131-50-51-133-54-55-135-58-59-137-62-63-139-66-67-141-70-71-143-74-75-145-78-79-147-82-83-149-86-87-151-90-91-153-94-95-155-98-99-157-101-100-156-97-96-154-93-92-152-89-88-150-85-84-148-81-80-146-77-76-144-73-72-142-69-68-140-65-64-138-61-60-136-57-56-134-53-52-132-49-48-130-45-44-128-41-40-126-37-36-124-33-32-122-29-28-120-25-24-118-21-20-116-17-16-114-13-12-112-9-8-110-5-4-104(108)158-105-102(106)2-3-103(105)107/h2-101H2,1H3 |
InChI Key |
SWIQNDAKZFPALY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG49-NHS Ester for Researchers and Drug Development Professionals
Introduction
m-PEG49-NHS ester is a monodisperse polyethylene glycol (PEG) derivative that serves as a critical tool in bioconjugation and drug delivery. This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in experimental settings. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology to enhance the therapeutic properties of biomolecules and small molecule drugs.
This compound is characterized by a methoxy-terminated PEG chain with an average of 49 ethylene glycol units, culminating in a reactive N-hydroxysuccinimide (NHS) ester group. This NHS ester facilitates the covalent attachment of the PEG chain to primary amines on proteins, peptides, antibodies, and other molecules, a process known as PEGylation. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule, leading to enhanced solubility, stability, and reduced immunogenicity.[1]
Core Properties and Specifications
The utility of this compound in various biomedical applications stems from its well-defined chemical and physical properties. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | ~2200 Da[1] | [1] |
| Chemical Formula | C104H203NO53 | |
| Purity | ≥95% | |
| Appearance | White to off-white solid | |
| Solubility | Water, DMSO, DMF | [1] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1] |
| Reactivity | Reacts with primary amines (-NH2) |
Applications in Research and Drug Development
The primary application of this compound is in the PEGylation of molecules to improve their therapeutic potential. Key application areas include:
-
Bioconjugation: Functionalization of proteins, peptides, and antibodies to enhance their stability and solubility. This process can also be used for targeted drug delivery by attaching the PEGylated molecule to a targeting ligand.
-
Drug Delivery: Attachment of PEG chains to small molecule drugs to improve their pharmacokinetic profiles, leading to longer circulation times and reduced dosing frequency.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker component of the PROTAC influences its solubility, cell permeability, and overall efficacy.
-
Surface Modification: Creation of anti-fouling surfaces on medical devices and implants to prevent non-specific protein adsorption and improve biocompatibility.
-
Diagnostics: Labeling of probes and sensors to increase their stability and sensitivity in diagnostic assays.
Experimental Protocols: Bioconjugation with this compound
The following section provides a generalized protocol for the conjugation of this compound to a protein. It is important to note that optimal reaction conditions will vary depending on the specific protein and desired degree of PEGylation.
Materials
-
Protein of interest
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
General Protocol for Protein PEGylation
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvents and prepare the solution fresh.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound solution to the protein solution. A common starting point is a 5 to 20-fold molar excess of the PEG reagent over the protein.
-
The reaction can be incubated for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. This will consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by SEC or IEX. The choice of purification method will depend on the size and properties of the protein and the PEGylated conjugate.
-
-
Characterization:
-
Analyze the purified PEGylated protein using techniques such as SDS-PAGE to confirm the increase in molecular weight, and HPLC to assess purity and determine the degree of PEGylation. Mass spectrometry can also be used for detailed characterization.
-
Representative Reaction Parameters
The following table provides typical ranges for key reaction parameters in a protein PEGylation experiment.
| Parameter | Typical Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | The optimal ratio depends on the number of available amines on the protein and the desired degree of PEGylation. |
| Reaction pH | 7.2 - 8.0 | A slightly basic pH facilitates the reaction with primary amines. |
| Reaction Time | 30 - 120 minutes | Longer reaction times may be needed at lower temperatures. |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can help maintain protein stability. |
| Quenching Agent | Tris or Glycine | Used to stop the reaction by consuming excess NHS ester. |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical bioconjugation experiment using this compound.
Caption: Workflow for Protein Bioconjugation with this compound.
Signaling Pathway Considerations
This compound itself is not directly involved in signaling pathways. Instead, its role is to modify molecules that do interact with these pathways. For instance, PEGylating a growth factor could alter its interaction with its receptor and downstream signaling. The impact of PEGylation on a specific signaling pathway is therefore dependent on the molecule being modified and its biological function. The design of PEGylated therapeutics must consider how the attached PEG chain might sterically hinder binding to receptors or other interacting proteins.
The following diagram illustrates the logical relationship of how PEGylation can influence a signaling pathway.
Caption: Influence of PEGylation on a Biological Signaling Pathway.
Conclusion
This compound is a valuable reagent for the PEGylation of proteins, peptides, and small molecules, offering a means to improve their therapeutic properties. Its well-defined structure and reactive NHS ester group allow for efficient and reproducible conjugation. The successful application of this compound in research and drug development relies on the careful optimization of reaction conditions and thorough characterization of the resulting conjugates. This guide provides a foundational understanding of this important tool and a framework for its practical implementation in the laboratory.
References
An In-depth Technical Guide to m-PEG49-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (49)-N-hydroxysuccinimidyl ester (m-PEG49-NHS ester), a versatile heterobifunctional crosslinker widely employed in bioconjugation, drug delivery, and surface modification. This document details its chemical structure and physicochemical properties, outlines key experimental protocols, and illustrates relevant workflows for its application.
Core Concepts: Chemical Structure and Properties
This compound is a polyethylene glycol (PEG) derivative characterized by a methoxy-terminated PEG chain of 49 ethylene glycol units, which is covalently linked to an N-hydroxysuccinimide (NHS) ester at the other terminus. The PEG chain imparts hydrophilicity and biocompatibility, while the NHS ester provides a reactive handle for covalent modification of primary amines.
The chemical structure of this compound consists of three key components:
-
A methoxy (m) group: This terminal group renders the PEG chain unreactive at one end.
-
A polyethylene glycol (PEG) chain: Comprising 49 repeating ethylene glycol units, this hydrophilic polymer chain enhances the solubility and stability of conjugated molecules and can reduce their immunogenicity.[1]
-
An N-hydroxysuccinimide (NHS) ester: This functional group reacts efficiently with primary amines on biomolecules, such as the side chain of lysine residues in proteins, to form stable amide bonds.[1]
A visual representation of the general structure is provided below.
References
An In-depth Technical Guide to m-PEG49-NHS Ester: Molecular Weight and Polydispersity Index
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of methoxy-poly(ethylene glycol)49-N-hydroxysuccinimidyl ester (m-PEG49-NHS ester), a widely utilized reagent in bioconjugation and drug delivery. This document details its molecular weight and polydispersity index (PDI), along with the experimental protocols for their determination.
Core Properties of this compound
This compound is a heterobifunctional crosslinker comprising a methoxy-terminated polyethylene glycol (m-PEG) chain with an average of 49 ethylene glycol units, activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester group facilitates the covalent attachment of the PEG chain to primary amines on biomolecules such as proteins, peptides, and antibodies, a process known as PEGylation. PEGylation can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.
Quantitative Data Summary
The molecular characteristics of this compound are crucial for its application in research and drug development. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Data Source(s) |
| Average Molecular Weight (Mw) | ~2200 - 2315.7 Da | [1][2][3] |
| Polydispersity Index (PDI) | Typically 1.01 - 1.10 | [General value for polydisperse PEGs] |
| Purity | ≥98% | [1] |
Note: The molecular weight of PEG compounds is typically an average value due to the nature of the polymerization process. The "49" in this compound represents the average number of ethylene glycol repeat units. The actual molecular weight can vary slightly between batches. The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI value closer to 1.0 indicates a more uniform chain length.
Experimental Protocols for Characterization
Accurate determination of the molecular weight and PDI of this compound is essential for quality control and for understanding its behavior in conjugation reactions. The following are detailed protocols for the most common analytical techniques used for this purpose.
Determination of Molecular Weight by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for the absolute measurement of the molecular weight of polymers like PEG.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound in deionized water.
-
Prepare a matrix solution of 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Prepare a cationizing agent solution of 1 mg/mL sodium trifluoroacetate (NaTFA) in deionized water.
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix the this compound solution, matrix solution, and cationizing agent solution in a 1:10:1 (v/v/v) ratio.
-
Spot 1 µL of the mixture onto a MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, forming a crystalline matrix with the embedded analyte.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear or reflectron mode.
-
Calibrate the instrument using a suitable PEG standard with a molecular weight close to that of the analyte.
-
Acquire spectra over a mass range appropriate for this compound (e.g., m/z 1000-4000).
-
-
Data Analysis:
-
Identify the series of peaks corresponding to the PEG polymer distribution, typically observed as [M+Na]⁺ or [M+K]⁺ adducts.
-
The difference in m/z between adjacent peaks should correspond to the mass of the ethylene glycol repeat unit (44.03 Da).
-
Calculate the weight-average molecular weight (Mw) and number-average molecular weight (Mn) from the peak intensities and their corresponding m/z values to determine the PDI (Mw/Mn).
-
Determination of Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution and is the standard method for determining the PDI of polymers.
Methodology:
-
System Preparation:
-
Use a GPC system equipped with a refractive index (RI) detector.
-
Select a column set suitable for the molecular weight range of the PEG sample (e.g., a set of two columns with a pore size appropriate for 100 to 10,000 Da).
-
The mobile phase is typically tetrahydrofuran (THF) or an aqueous buffer (e.g., 0.1 M NaNO₃) at a flow rate of 1.0 mL/min.
-
Equilibrate the system until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of narrow PDI PEG standards with known molecular weights covering the expected range of the sample.
-
Inject each standard and record its retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight (log MW) versus the retention time.
-
-
Sample Analysis:
-
Dissolve the this compound sample in the mobile phase to a concentration of 1-2 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
Inject the sample onto the GPC system and record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the GPC software will calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the Polydispersity Index (PDI = Mw/Mn) for the sample.
-
Visualized Workflows and Pathways
Synthesis of m-PEG-NHS Ester
The following diagram illustrates the general synthetic pathway for producing an m-PEG-NHS ester from a starting m-PEG-OH.
Caption: General synthesis workflow for m-PEG-NHS ester.
Bioconjugation Workflow using this compound
This diagram outlines the typical experimental workflow for conjugating this compound to a protein.
Caption: Experimental workflow for protein PEGylation.
Reaction Pathway of m-PEG-NHS Ester with a Primary Amine
The logical relationship of the chemical reaction between the NHS ester and a primary amine is depicted below.
Caption: Amine-reactive conjugation chemistry.
References
solubility of m-PEG49-NHS ester in aqueous buffers
An In-depth Technical Guide on the Solubility of m-PEG-NHS Esters in Aqueous Buffers for Researchers, Scientists, and Drug Development Professionals.
Introduction
Methoxy polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG-NHS ester) is a crucial reagent in bioconjugation, widely employed to attach polyethylene glycol (PEG) chains to proteins, peptides, and other biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. The succinimidyl ester (NHS) functional group specifically reacts with primary amines on biomolecules to form stable amide bonds.
A critical parameter for the successful use of m-PEG-NHS esters is their solubility and stability in aqueous buffers, the common medium for most bioconjugation reactions. This guide provides a comprehensive overview of the factors governing the solubility and stability of m-PEG-NHS esters, with a focus on their behavior in aqueous environments. While specific data for m-PEG49-NHS ester is not extensively available, the principles and data presented here for the m-PEG-NHS ester class of molecules are directly applicable.
Factors Affecting Solubility and Stability
The utility of m-PEG-NHS esters in aqueous solutions is primarily governed by two competing processes: dissolution and hydrolysis.
1. Solubility:
The PEG portion of the molecule is hydrophilic and contributes to its solubility in aqueous buffers.[1] In general, m-PEG-NHS esters are soluble in water and many aqueous buffers to a certain extent. However, their solubility can be influenced by several factors:
-
PEG Chain Length: Longer PEG chains generally lead to higher aqueous solubility.
-
Salt Concentration: The solubility of m-PEG-NHS esters can decrease with increasing salt concentration. It is often recommended to avoid dissolving these reagents in buffers with a total salt concentration exceeding 50mM.[2]
-
Organic Co-solvents: m-PEG-NHS esters exhibit good solubility in water-miscible organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[3][4] For this reason, a common practice is to first dissolve the m-PEG-NHS ester in a small amount of an organic solvent before diluting it into the final aqueous reaction buffer. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins.[2]
2. Stability and Hydrolysis:
The NHS ester is susceptible to hydrolysis in aqueous environments, which is a competing reaction to the desired amidation with the target biomolecule. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Effect of pH: The rate of hydrolysis increases significantly with increasing pH. At neutral pH, the half-life of an NHS ester can be on the order of hours, while at a pH of 9, it can be reduced to minutes. This is a critical consideration when designing conjugation reactions, as the reaction with primary amines also proceeds more rapidly at slightly basic pH (typically 7.2-8.5).
Quantitative Data on NHS Ester Hydrolysis
| pH | Half-life of NHS Ester | Reference(s) |
| 7.0 | 4-5 hours | |
| 7.4 | > 120 minutes | |
| 8.0 | 1 hour | |
| 8.5 | minutes | |
| 8.6 | 10 minutes | |
| 9.0 | < 9 minutes |
Note: The exact half-life can vary depending on the specific molecule, buffer composition, and temperature.
Experimental Protocols
1. General Protocol for Preparation and Use of m-PEG-NHS Ester in Aqueous Buffers
This protocol outlines the standard procedure for dissolving and using m-PEG-NHS esters for bioconjugation reactions.
-
Reagent Handling: Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. m-PEG-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as phosphate-buffered saline (PBS), with a pH in the range of 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
-
Dissolution of m-PEG-NHS Ester: Immediately before use, dissolve the required amount of m-PEG-NHS ester in a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
-
Addition to Reaction Mixture: Add the calculated volume of the m-PEG-NHS ester stock solution to the protein solution in the reaction buffer with gentle mixing. Ensure the final concentration of the organic solvent is kept to a minimum (ideally less than 10%).
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may need to be determined empirically.
-
Quenching and Purification: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine. The PEGylated product can then be purified from excess reagent and byproducts using methods like dialysis or size exclusion chromatography.
2. Protocol for Determining the Solubility of m-PEG-NHS Ester
This protocol provides a general method for researchers to determine the solubility of a specific m-PEG-NHS ester in a chosen aqueous buffer.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Saturated Solution Preparation: Add an excess amount of the m-PEG-NHS ester to a known volume of the buffer.
-
Equilibration: Vortex the mixture vigorously and then allow it to equilibrate at a controlled temperature for a set period (e.g., 1-2 hours) to ensure saturation.
-
Separation of Undissolved Solute: Centrifuge the mixture at high speed to pellet the undissolved m-PEG-NHS ester.
-
Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved m-PEG-NHS ester. This can be done using various analytical techniques, such as:
-
HPLC: High-Performance Liquid Chromatography can be used to separate and quantify the m-PEG-NHS ester.
-
UV-Vis Spectroscopy: The concentration can be determined by measuring the absorbance at a specific wavelength if the molar absorptivity is known. A common method involves hydrolyzing the NHS ester with a strong base and measuring the absorbance of the released NHS at around 260 nm.
-
-
Solubility Calculation: Calculate the solubility in units such as mg/mL or Molarity based on the quantified concentration.
Visualizations
Caption: Figure 1: Generalized chemical structure of an m-PEG-NHS ester.
Caption: Figure 2: The hydrolysis pathway of an m-PEG-NHS ester in an aqueous environment.
Caption: Figure 3: A logical workflow for the preparation and use of m-PEG-NHS ester solutions.
References
An In-depth Technical Guide to m-PEG49-NHS Ester: Suppliers, Pricing, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester with an average of 49 PEG units (m-PEG49-NHS ester). It is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing PEGylation technologies. This guide covers commercially available suppliers, comparative pricing, and detailed technical information, including experimental protocols and the impact of PEGylation on cellular signaling pathways.
Supplier and Pricing Overview
For researchers looking to source this compound, several reputable suppliers offer this reagent. The pricing can vary based on the quantity and purity of the product. Below is a summary of key suppliers and their listed prices for easy comparison.
| Supplier | Product Name/Number | Quantity | Price (USD) | Purity | Molecular Weight (Da) |
| AxisPharm | This compound (AP15719) | 100 mg | $455 | High Purity | ~2200 |
| MyBioSource.com | This compound (MBS5771067) | - | View Supplier Page | >98% | 2315.7 |
| Conju-Probe | m-PEG49-NHS (CP-1204) | - | $350 | - | 2315.70 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and to inquire about bulk pricing options.
Core Technical Details and Applications
This compound is a monofunctional PEGylation reagent used to covalently attach polyethylene glycol (PEG) chains to biomolecules. The methoxy group at one end of the PEG chain renders it inert, while the N-hydroxysuccinimidyl (NHS) ester at the other end provides a reactive site for primary amines (-NH2), such as those found on the lysine residues of proteins or the N-terminus of polypeptides. This process, known as PEGylation, is a widely employed bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[1]
Key Features and Applications:
-
Enhanced Solubility and Stability: PEGylation increases the hydrodynamic radius of molecules, which can improve their solubility and stability in aqueous solutions.[1]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system and thereby lowering their immunogenic potential.
-
Prolonged Circulation Half-Life: The increased size of PEGylated molecules reduces their renal clearance, leading to a longer circulation time in the body.
-
Improved Pharmacokinetics: By altering the size, solubility, and immunogenicity, PEGylation can significantly improve the overall pharmacokinetic profile of a therapeutic agent.[1]
-
Drug Delivery: this compound is utilized in the development of targeted drug delivery systems and for the surface modification of nanoparticles and liposomes.[1]
-
Bioconjugation: It is a versatile tool for the functionalization of proteins, peptides, and antibodies for various research and therapeutic applications.[1]
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of this compound to proteins and antibodies. These are general protocols that can be optimized for specific applications.
General Protein PEGylation Protocol
This protocol outlines the fundamental steps for conjugating this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The reaction is typically carried out for 30-60 minutes at room temperature or for 2 hours on ice. The optimal molar ratio and reaction time should be determined empirically for each specific protein.
-
Quenching the Reaction: To stop the conjugation reaction, add a quenching buffer to a final concentration of 20-50 mM to react with any unreacted NHS ester.
-
Purification: Remove unreacted this compound and byproducts using dialysis or size-exclusion chromatography.
-
Characterization: The extent of PEGylation can be characterized by various methods, including SDS-PAGE, mass spectrometry, and HPLC.
Antibody Conjugation Protocol
This protocol is specifically tailored for the PEGylation of antibodies.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation: Perform a buffer exchange to ensure the antibody is in an amine-free buffer.
-
This compound Solution Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10 to 50-fold molar excess of the this compound solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to terminate the reaction.
-
Purification: Purify the PEGylated antibody using spin desalting columns or dialysis to remove excess reagents.
-
Analysis: Analyze the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy (by measuring the absorbance at 280 nm) and SDS-PAGE to confirm the increase in molecular weight.
Impact on Signaling Pathways and Experimental Workflows
The covalent attachment of PEG to a cell surface receptor or its ligand can have significant effects on downstream signaling pathways. The increased size and steric hindrance imparted by the PEG chain can modulate receptor-ligand interactions, receptor dimerization, and subsequent signal transduction.
Logical Relationship of PEGylation and its Consequences
Caption: Logical workflow of the PEGylation process and its downstream consequences.
Experimental Workflow for a PEGylation Project
References
An In-depth Technical Guide to the Synthesis and Purification of m-PEG49-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester with an average of 49 PEG units (m-PEG49-NHS ester). This reagent is a critical tool in bioconjugation, enabling the covalent attachment of polyethylene glycol (PEG) chains to proteins, peptides, and other biomolecules to enhance their therapeutic properties. This document details the chemical synthesis, purification protocols, and analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the activation of the terminal carboxylic acid of methoxy-poly(ethylene glycol)-carboxylic acid (m-PEG49-COOH) with N-hydroxysuccinimide (NHS). The most common method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the esterification.
Reaction Principle
The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate upon the addition of the carbodiimide to the m-PEG49-COOH. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of NHS, resulting in the formation of the stable this compound and a urea byproduct (dicyclohexylurea (DCU) if DCC is used).
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of m-PEG-NHS esters.[1]
Materials:
-
m-PEG49-COOH (average MW ≈ 2200 g/mol )
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO3)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG49-COOH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add N-hydroxysuccinimide (NHS) (1.2 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][3]
-
Filtration: After the reaction is complete, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Workup: The filtrate is then subjected to an aqueous workup. This typically involves washing the organic layer sequentially with a 5% sodium bicarbonate solution, water, and brine (saturated NaCl solution).[4] The pH of the aqueous layer can be adjusted to be slightly acidic with dilute HCl to ensure the removal of any unreacted NHS.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, coupling reagents, and byproducts to achieve the high purity required for bioconjugation applications. A combination of precipitation and chromatographic techniques is often employed.
Purification by Precipitation/Crystallization
Precipitation is an effective method for removing small molecule impurities from the polymeric product.[5]
Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble, such as dichloromethane or acetonitrile.
-
Precipitation: Slowly add the solution to a large volume of a cold non-solvent, such as diethyl ether or hexane, with vigorous stirring. The this compound will precipitate out of the solution.
-
Isolation: The precipitate is collected by filtration or centrifugation.
-
Washing and Drying: The collected solid is washed with the non-solvent to remove any remaining impurities and then dried under vacuum. This process can be repeated to enhance purity.
For some NHS esters, crystallization can be an effective purification method. This typically involves dissolving the crude product in a minimal amount of a hot solvent (e.g., isopropanol) and allowing it to cool slowly to form crystals.
Purification by Chromatography
For achieving very high purity (>98%), preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.
Protocol:
-
Column: A C8 or C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution system is commonly employed, using a mixture of water and a more organic solvent like acetonitrile or methanol, often with a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) (0.1%).
-
Detection: The elution of the product can be monitored using a UV detector (as NHS absorbs at 260 nm) or an evaporative light scattering detector (ELSD).
-
Fraction Collection and Lyophilization: Fractions containing the pure this compound are collected, pooled, and the solvent is removed, typically by lyophilization, to yield the final product as a white, fluffy solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and purification of m-PEG-NHS esters of a similar molecular weight to this compound. It is important to note that yields and purity can vary depending on the specific reaction conditions and the purity of the starting materials.
| Parameter | Value | Reference |
| Synthesis | ||
| Molar Ratio (m-PEG-COOH:DCC:NHS) | 1 : 1.2 : 1.2 | |
| Reaction Time | 12 - 24 hours | |
| Reaction Temperature | Room Temperature | |
| Typical Yield (Crude) | > 90% | |
| Purification | ||
| Purity after Precipitation | > 95% | |
| Purity after RP-HPLC | ≥ 98% | |
| Final Product Form | White to off-white solid |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the structure of the molecule. The spectrum of this compound will show characteristic peaks for the methoxy group (CH₃O-) at approximately 3.38 ppm, the repeating ethylene glycol units (-OCH₂CH₂-) as a large multiplet around 3.64 ppm, and the protons of the N-hydroxysuccinimide ring as a singlet at approximately 2.84 ppm.
-
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight distribution of the PEG polymer. The spectrum will show a characteristic bell-shaped curve with repeating units corresponding to the mass of ethylene glycol (44 Da).
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum will show a strong C-O-C stretching band for the PEG backbone around 1100 cm⁻¹ and characteristic carbonyl (C=O) stretching bands for the NHS ester at approximately 1740 cm⁻¹, 1780 cm⁻¹, and 1815 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the final product. A single, sharp peak is indicative of high purity.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Purification Logic
Caption: Logical flow of the multi-step purification process for this compound.
Storage and Handling
m-PEG-NHS esters are sensitive to moisture and should be stored at -20°C under a dry, inert atmosphere. Before use, the container should be allowed to warm to room temperature to prevent condensation. Solutions of m-PEG-NHS ester should be prepared fresh as the NHS ester can hydrolyze in the presence of water.
Conclusion
The synthesis and purification of this compound is a well-established process that is critical for the development of PEGylated therapeutics. Careful control of reaction conditions and a multi-step purification strategy are essential for obtaining a final product with the high purity required for bioconjugation. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in the field of drug development.
References
Applications of Monofunctional PEG Derivatives: A Technical Guide
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core applications of monofunctional polyethylene glycol (PEG) derivatives. This guide details the chemistry of PEGylation, its impact on therapeutic molecules, and provides specific experimental protocols and quantitative data to support research and development efforts.
Introduction to Monofunctional PEG Derivatives
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polymer widely used in the pharmaceutical industry.[1][2] Monofunctional PEG derivatives possess a single reactive group, allowing for the covalent attachment of PEG to a molecule of interest in a process known as PEGylation.[3] This modification has been a cornerstone in drug development, significantly improving the therapeutic efficacy of proteins, peptides, small molecules, and nanoparticles.[4][5]
The primary advantages of PEGylation include:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of molecules, which reduces renal clearance and extends the circulating half-life in the body. This leads to a reduced dosing frequency, improving patient compliance.
-
Enhanced Stability: The PEG chain can shield therapeutic molecules from enzymatic degradation and proteolysis, increasing their stability in biological environments.
-
Reduced Immunogenicity: By masking epitopes on the surface of proteins, PEGylation can reduce their immunogenicity and antigenicity, minimizing adverse immune reactions.
-
Increased Solubility: The hydrophilic nature of PEG can significantly enhance the solubility of hydrophobic drugs, facilitating their formulation and administration.
Monofunctional PEGs are particularly advantageous as they prevent cross-linking between molecules, which can occur with bifunctional PEGs and lead to aggregation and loss of activity. The most common monofunctional PEGs are methoxy PEGs (mPEGs), where one terminus is capped with a non-reactive methoxy group, while the other end is functionalized for conjugation.
Core Applications of Monofunctional PEG Derivatives
Protein and Peptide PEGylation
The PEGylation of therapeutic proteins and peptides is a well-established strategy to enhance their clinical utility. By covalently attaching monofunctional PEG chains to specific amino acid residues (commonly lysine or the N-terminus), the pharmacokinetic and pharmacodynamic properties of the protein can be significantly improved.
Table 1: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Biotherapeutics
| Therapeutic Protein | Monofunctional PEG Derivative Used | Molecular Weight of PEG (kDa) | Change in Half-life (t½) | Reference |
| Interferon-α2a | Branched mPEG-NHS Ester | 40 | ~100-fold increase | |
| Interferon-α2b | Linear mPEG-NHS Ester | 12 | ~10-fold increase | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | mPEG-propionaldehyde | 20 | ~10-fold increase | |
| Adenosine Deaminase | mPEG-succinimidyl succinate | 5 | ~50-fold increase |
Nanoparticle Surface Modification
Monofunctional PEG derivatives are extensively used to modify the surface of nanoparticles, such as liposomes and polymeric nanoparticles, for drug delivery applications. This surface modification, often referred to as "stealth" technology, creates a hydrophilic layer that reduces opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.
Table 2: In Vitro Drug Release from PEGylated Nanoparticles
| Nanoparticle System | Encapsulated Drug | Monofunctional PEG Derivative | PEG Molecular Weight (kDa) | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) | Reference |
| mPEG-PCL Nanoparticles (80 nm) | Doxorubicin | mPEG-PCL | 5 | ~24 | ~30 | |
| mPEG-PCL Nanoparticles (200 nm) | Doxorubicin | mPEG-PCL | 5 | ~14 | ~20 | |
| PEG-PLGA Nanoparticles | Bendamustine | DSPE-PEG | 2 | ~40 | ~60 | |
| PEGylated Liposomes | Quercetin | DSPE-PEG | 4 | ~65 (at 6h) | - |
Small Molecule Drug Conjugation
PEGylation can also be applied to small molecule drugs to improve their pharmacokinetic profiles. By increasing the molecular weight and solubility, PEGylation can reduce the renal clearance of small molecules and enhance their therapeutic index.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the application of monofunctional PEG derivatives.
Synthesis of mPEG-NHS Ester
Objective: To synthesize an amine-reactive monofunctional PEG derivative.
Materials:
-
mPEG-OH (e.g., 5 kDa)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
Procedure:
-
Dissolve mPEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and anhydrous pyridine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Precipitate the product by adding the concentrated solution dropwise to cold anhydrous diethyl ether while stirring.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the resulting white powder (mPEG-NHS ester) under vacuum.
PEGylation of Lysozyme with mPEG-NHS Ester
Objective: To covalently attach mPEG-NHS ester to the primary amines of lysozyme.
Materials:
-
Lysozyme
-
mPEG-NHS Ester (e.g., 5 kDa)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.5
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve lysozyme in 0.1 M PBS (pH 8.0) to a final concentration of 10 mg/mL.
-
Immediately before use, dissolve mPEG-NHS ester in DMSO to a concentration of 100 mg/mL.
-
Add the mPEG-NHS ester solution to the lysozyme solution at a 5-fold molar excess of PEG to protein.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Purify the PEGylated lysozyme from unreacted PEG and byproducts by dialysis against PBS at 4°C for 48 hours with several buffer changes.
Characterization of PEGylated Lysozyme
Objective: To qualitatively assess the increase in molecular weight of lysozyme after PEGylation.
Procedure:
-
Prepare a 12% polyacrylamide gel.
-
Load non-PEGylated lysozyme, the PEGylation reaction mixture, and the purified PEGylated lysozyme samples.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Visualize the bands. PEGylated lysozyme will appear as a smear or a band with a higher apparent molecular weight compared to the sharp band of native lysozyme.
Objective: To determine the molecular weight distribution and the degree of PEGylation.
Procedure:
-
Mix the PEGylated lysozyme sample with a suitable matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in the appropriate mass range.
-
The resulting spectrum will show a series of peaks corresponding to the native protein and the protein conjugated with one, two, or more PEG chains, allowing for the determination of the degree of PEGylation.
Objective: To determine the percentage of modified primary amines.
Procedure:
-
Prepare a standard curve using a known concentration of the unmodified protein.
-
To 500 µL of both the unmodified and PEGylated lysozyme solutions (at the same protein concentration) in 0.1 M sodium bicarbonate buffer (pH 8.5), add 250 µL of 0.1% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution.
-
Incubate the reactions at 37°C for 2 hours in the dark.
-
Measure the absorbance at 335 nm.
-
The degree of PEGylation is calculated as: % PEGylation = [1 - (Absorbance of PEGylated protein / Absorbance of unmodified protein)] x 100
Purification of PEGylated Lysozyme by Size Exclusion Chromatography (SEC)
Objective: To separate PEGylated lysozyme from unreacted lysozyme and free PEG.
Procedure:
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-75) with PBS (pH 7.4).
-
Load the concentrated PEGylation reaction mixture onto the column.
-
Elute the proteins with PBS at a constant flow rate.
-
Collect fractions and monitor the protein elution profile by measuring the absorbance at 280 nm.
-
The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted native protein.
In Vitro Cytotoxicity Assay of PEGylated Nanoparticles
Objective: To assess the biocompatibility of PEGylated nanoparticles.
Procedure:
-
Seed cells (e.g., HeLa cells) in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the PEGylated nanoparticles in cell culture medium.
-
Replace the medium in the wells with the nanoparticle suspensions.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability relative to untreated control cells.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of monofunctional PEG derivatives.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. tandfonline.com [tandfonline.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 1 from Kinetic analysis of drug release from nanoparticles. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: m-PEG49-NHS Ester Conjugation to Amine Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized bioconjugation technique in drug development and research. It serves to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[1][2][3] The use of m-PEG49-NHS ester offers a robust method for PEGylating molecules containing primary amine groups.
The this compound is a methoxy-terminated polyethylene glycol derivative activated with an N-hydroxysuccinimide (NHS) ester.[4] This NHS ester group reacts efficiently with primary amines (such as the ε-amino group of lysine residues or the N-terminal amine of a protein) under neutral to slightly basic conditions to form a stable, covalent amide bond.[5] The methoxy group at the other end of the PEG chain prevents crosslinking and ensures the biological activity of the conjugated molecule is retained.
Key Features of this compound:
-
Reactive Group: N-hydroxysuccinimide (NHS) ester targets primary amines.
-
PEG Chain: The polyethylene glycol spacer enhances solubility, stability, and in vivo circulation time of the conjugated molecule.
-
Methoxy Cap: Prevents unwanted reactions and crosslinking.
-
Biocompatibility: PEG is a non-toxic and biocompatible polymer suitable for biomedical applications.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.
Caption: Reaction of this compound with a primary amine.
Experimental Protocols
General Considerations
-
Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH range of 7.2-8.5. Buffers containing primary amines like Tris or glycine will compete with the target molecule for reaction with the NHS ester and should be avoided.
-
Reagent Preparation: this compound is moisture-sensitive. Always allow the reagent to warm to room temperature before opening the vial to prevent condensation. Prepare the this compound solution immediately before use in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage.
-
Molar Ratio: The optimal molar ratio of this compound to the amine-containing molecule depends on the concentration of the reactants and the desired degree of PEGylation. A 10 to 50-fold molar excess of the PEG reagent is a common starting point. For antibodies, a 20-fold molar excess typically results in the conjugation of 4-6 PEG linkers per antibody molecule.
Protocol 1: Conjugation of this compound to a Protein
This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4, or 1 M Glycine)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Protein Preparation: If the protein solution contains primary amines, perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound Solution Preparation: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO or DMF.
-
Calculation of Reagent Volume: Calculate the volume of the this compound solution required to achieve the desired molar excess (e.g., 20-fold). Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Conjugation Reaction: Add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically for each specific protein.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for an additional 10-15 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Storage: Store the purified PEGylated protein under conditions optimal for the non-PEGylated protein.
Protocol 2: Conjugation of this compound to an Amine-Containing Small Molecule
This protocol is suitable for labeling small molecules that possess a primary amine group.
Materials:
-
Amine-containing small molecule
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO, THF)
-
This compound
-
Base (optional, e.g., TEA, DIPEA)
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
-
Reaction Setup: Under continuous stirring, add the this compound to the reaction mixture. A molar ratio of 1:1 to 2:1 (PEG:molecule) is a common starting point. Depending on the reactivity of the amine, a base may be added to facilitate the reaction.
-
Incubation: Stir the reaction mixture for 3-24 hours at room temperature.
-
Monitoring: Monitor the progress of the reaction using analytical techniques such as LC-MS or TLC.
-
Purification: Once the reaction is complete, isolate the final product using standard organic synthesis workup procedures or column purification.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins. |
| Incubation Time | 30 minutes - 2 hours (Proteins) | Longer incubation times may be required for small molecules. |
| Molar Excess (PEG:Molecule) | 10 - 50 fold (Proteins) | The optimal ratio should be determined empirically. |
| Buffer | PBS, HEPES, Borate | Must be free of primary amines. |
| Solvent for PEG-NHS | Anhydrous DMSO or DMF | Prepare fresh before use. |
Visualization of Experimental Workflow
Caption: General workflow for protein PEGylation.
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in this compound Conjugation
| Issue | Potential Cause | Solution |
| Low Conjugation Efficiency | - pH is too low.- Hydrolysis of NHS ester.- Buffer contains primary amines. | - Increase the pH of the reaction buffer to 8.0-8.5.- Prepare the this compound solution immediately before use.- Perform buffer exchange to an amine-free buffer. |
| Protein Aggregation | - High degree of labeling.- Unstable protein under reaction conditions. | - Optimize the molar ratio of this compound to the protein by performing pilot reactions with varying ratios.- Adjust buffer conditions to enhance protein stability. |
| NHS Ester Precipitation | - Poor aqueous solubility. | - Dissolve the NHS ester in a dry, water-miscible organic solvent (DMSO or DMF) before adding it to the reaction buffer. Keep the final organic solvent concentration below 10%. |
Characterization of PEGylated Products
After the conjugation reaction and purification, it is crucial to characterize the resulting PEGylated product to determine the degree of PEGylation and confirm the integrity of the molecule. Several analytical techniques can be employed for this purpose:
-
Size-Exclusion Chromatography (SEC): SEC can be used to separate the PEGylated protein from the unreacted protein and PEG, as well as to assess the molecular weight of the conjugate.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and LC-MS can provide accurate mass measurements of the PEGylated product, allowing for the determination of the number of attached PEG chains.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein component of the conjugate.
By following these detailed protocols and considering the optimization strategies, researchers can successfully perform this compound conjugation to amine groups for a wide range of applications in drug delivery and biotechnology.
References
Application Notes and Protocols for m-PEG49-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the optimal buffer conditions and protocols for bioconjugation reactions involving methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester with a molecular weight of approximately 2200 Da (m-PEG49-NHS ester).[1][2] Proper reaction conditions are critical to ensure high conjugation efficiency and preserve the biological activity of the target molecule.
I. Principle of this compound Chemistry
The N-hydroxysuccinimide (NHS) ester of m-PEG49 is a widely used reagent for covalently attaching polyethylene glycol (PEG) chains to biomolecules, a process known as PEGylation.[1][3] This modification can enhance the therapeutic properties of proteins, peptides, and other molecules by increasing their solubility, stability, and in vivo half-life, while reducing immunogenicity.[3]
The reaction chemistry is based on the nucleophilic attack of a primary amine (e.g., the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein) on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
II. Optimal Buffer Conditions
The success of the PEGylation reaction is highly dependent on the buffer conditions. The key parameters to control are pH, buffer composition, and the use of co-solvents.
pH
The reaction between an NHS ester and a primary amine is strongly pH-dependent. The optimal pH range for this reaction is typically 7.2 to 8.5 .
-
Below pH 7.2: The primary amine groups are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly. This competing reaction, where the NHS ester reacts with water, reduces the amount of reagent available for conjugation with the target molecule, leading to lower yields.
Recommended Buffers
It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Sodium phosphate buffer
-
Carbonate-bicarbonate buffers
-
HEPES buffer
-
Borate buffer
A common choice is 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer at a pH between 7.2 and 8.5.
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Any other buffer containing primary amines.
If the biomolecule is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the PEGylation reaction.
Co-solvents
Many m-PEG-NHS esters have limited solubility in aqueous solutions. Therefore, a water-miscible organic solvent is often required to dissolve the reagent before adding it to the reaction mixture.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
It is essential to use anhydrous, amine-free organic solvents. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10% to avoid denaturation of the protein.
III. Quantitative Data Summary
The stability of the this compound is a critical factor influencing the efficiency of the conjugation reaction. The primary competing reaction is hydrolysis, the rate of which is highly dependent on pH and temperature.
| Parameter | Value | Conditions | Reference(s) |
| Optimal Reaction pH | 7.2 - 8.5 | Aqueous buffer | |
| Optimal pH for Mono-labeling | 8.3 - 8.5 | 0.1 M Sodium Bicarbonate or Phosphate Buffer | |
| NHS Ester Half-life | 4 - 5 hours | pH 7.0, 0°C | |
| NHS Ester Half-life | 10 minutes | pH 8.6, 4°C | |
| Recommended Buffer Concentration | 0.1 M | Sodium Phosphate or Sodium Bicarbonate | |
| Final Organic Solvent Concentration | < 10% | DMSO or DMF | |
| Recommended Molar Excess of m-PEG-NHS | 10 to 50-fold | For sufficient conjugation | |
| Recommended Protein Concentration | 1 - 10 mg/mL | For optimal labeling |
IV. Experimental Protocols
A. General Protocol for Protein PEGylation with this compound
This protocol provides a general guideline for the PEGylation of a protein. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size exclusion or ion-exchange chromatography columns)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
PEGylation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may vary depending on the protein and desired degree of PEGylation.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound and the NHS byproduct from the PEGylated protein using an appropriate purification method.
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and byproducts.
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins from unreacted protein, as the PEG chains can shield the protein's surface charges.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be employed for the purification of PEGylated proteins.
-
Dialysis or Diafiltration: These methods can be used to remove small molecule impurities.
-
-
Characterization:
-
Analyze the purified PEGylated protein using techniques such as SDS-PAGE, which will show an increase in molecular weight, and mass spectrometry to confirm the degree of PEGylation.
-
V. Visualizations
Reaction of this compound with a Primary Amine
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Protein PEGylation
Caption: Experimental workflow for protein PEGylation.
References
Optimizing Bioconjugation: A Guide to Calculating Molar Excess of m-PEG49-NHS Ester
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide for calculating the optimal molar excess of methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester (m-PEG49-NHS) for successful conjugation to proteins and other amine-containing molecules. Precise control of the PEGylation reaction is critical for developing therapeutic proteins and other biomolecular drugs, as the degree of PEGylation directly impacts the product's efficacy, pharmacokinetics, and immunogenicity.
Introduction to m-PEG-NHS Ester Chemistry
PEGylation is a widely used bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to a molecule, most commonly a protein or peptide. The use of an N-hydroxysuccinimidyl (NHS) ester derivative of PEG allows for a straightforward and efficient reaction with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][2]
The reaction's efficiency is highly dependent on several factors, including the molar ratio of the PEG-NHS ester to the protein, pH, temperature, and reaction time. A competing reaction, the hydrolysis of the NHS ester, also plays a crucial role and becomes more prominent at higher pH values.[3][4][5] Therefore, careful optimization of these parameters is essential to achieve the desired degree of labeling while minimizing unwanted side reactions and preserving the biological activity of the molecule.
Calculating Molar Excess: Key Considerations
The molar excess of the m-PEG-NHS ester is a critical parameter that dictates the extent of PEGylation. A higher molar excess will generally result in a higher degree of PEGylation. However, an excessive amount can lead to non-specific modifications and protein aggregation.
Several factors influence the determination of the optimal molar excess:
-
Protein Concentration: Dilute protein solutions require a greater fold molar excess of the PEG reagent to achieve the same level of conjugation compared to more concentrated solutions.
-
Number of Available Amines: The number of primary amines on the target molecule will influence the amount of PEG-NHS ester needed. Proteins with a higher number of accessible lysine residues may require a different molar ratio.
-
Desired Degree of Labeling: The intended application of the final conjugate will determine the target degree of PEGylation (e.g., mono-PEGylated vs. multi-PEGylated). Empirical testing is necessary to achieve the desired outcome.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for m-PEG-NHS ester conjugation reactions.
Table 1: Recommended Molar Excess of m-PEG-NHS Ester
| Molar Excess Range | Typical Starting Excess | Application | Reference |
| 10 to 50-fold | 20-fold | General protein and antibody labeling | |
| 1:1 to 2:1 | - | Amine-bearing small molecules |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Optimal/Typical | Key Considerations | Reference |
| pH | 7.0 - 9.0 | 8.3 - 8.5 | NHS ester hydrolysis increases with pH. | |
| Temperature | 4°C or Room Temperature | Room Temperature | Longer incubation is needed at 4°C. | |
| Reaction Time | 30 - 120 minutes | 30 - 60 minutes | Dependent on temperature and desired labeling. | |
| Protein Conc. | 1 - 10 mg/mL | - | Affects required molar excess. | |
| Solvent | DMSO or DMF | - | For initial dissolution of m-PEG-NHS ester. |
Experimental Protocols
This section provides a detailed protocol for a typical conjugation reaction of m-PEG49-NHS ester to a protein.
Materials
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography)
Protocol for Protein PEGylation
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.
-
-
Calculate the Required Amount of this compound:
-
Step 1: Calculate the moles of protein.
-
Moles of Protein = (Weight of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
-
Step 2: Determine the desired molar excess.
-
Start with a 20-fold molar excess as a general guideline.
-
-
Step 3: Calculate the moles of this compound needed.
-
Moles of PEG = Moles of Protein x Desired Molar Excess
-
-
Step 4: Calculate the weight of this compound to use.
-
Weight of PEG (g) = Moles of PEG x Molecular Weight of this compound ( g/mol )
-
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the calculated weight of this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for storage.
-
-
Perform the Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quench the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted this compound.
-
-
Purify the Conjugate:
-
Remove unreacted m-PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Visualizing the Process
Chemical Reaction Pathway
Caption: m-PEG-NHS ester reaction with a primary amine.
Experimental Workflow
Caption: Experimental workflow for protein PEGylation.
References
Application Notes and Protocols for m-PEG49-NHS Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol (49)-N-hydroxysuccinimidyl ester (m-PEG49-NHS ester) in the development of advanced drug delivery systems. This document details the key characteristics of this reagent, protocols for its application in nanoparticle functionalization, and methods for the characterization and evaluation of the resulting drug carriers.
Introduction to this compound
This compound is a monofunctional polyethylene glycol (PEG) derivative with a molecular weight of approximately 2200 Da.[1] It features a methoxy-terminated PEG chain and an N-hydroxysuccinimidyl (NHS) ester at the other end. The NHS ester group facilitates the efficient and stable covalent conjugation of the PEG chain to primary amine groups (-NH2) on the surface of various molecules and materials, such as proteins, peptides, and nanoparticles, through the formation of a stable amide bond.[1]
Key Features:
-
Biocompatibility: PEG is a well-established, non-toxic, and biocompatible polymer suitable for biomedical applications.[1]
-
"Stealth" Properties: The PEGylation of drug delivery systems creates a hydrophilic shield that can reduce recognition by the reticuloendothelial system, leading to prolonged circulation times in the bloodstream.
-
Enhanced Solubility and Stability: PEGylation can improve the solubility and colloidal stability of nanoparticles in physiological environments.[1]
-
Reduced Immunogenicity: The PEG coating can mask the surface of drug carriers, potentially reducing their immunogenicity.[1]
Quantitative Data on PEGylated Nanoparticles
The following tables summarize typical quantitative data for nanoparticles functionalized with m-PEG of a similar molecular weight (2000 Da), which serves as a close approximation for this compound. These values can be used as a benchmark for the development and characterization of new drug delivery systems.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | Varies by formulation | Generally larger than unmodified | |
| Zeta Potential (mV) | Varies (often negative) | Closer to neutral | |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | General expectation |
Table 2: Drug Loading and Release Characteristics
| Parameter | Value Range | Conditions | Reference |
| Drug Loading Efficiency (%) | 10 - 80% | Dependent on drug and nanoparticle type | General range |
| Encapsulation Efficiency (%) | 70 - 95% | Dependent on formulation method | General range |
| Drug Release Profile | Biphasic: initial burst followed by sustained release | pH 7.4, 37°C |
Experimental Protocols
Protocol for PEGylation of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that have been surface-functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles, iron oxide nanoparticles)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., Tris buffer or glycine solution)
-
Dialysis membrane or centrifugal filtration units for purification
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the amine-free buffer at a desired concentration (e.g., 1-10 mg/mL).
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain nanoparticle stability.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
Quenching: (Optional) Add a quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Remove unreacted this compound and byproducts by dialysis against the reaction buffer or by using centrifugal filtration units.
-
Characterization: Characterize the purified PEGylated nanoparticles for size, zeta potential, and surface modification.
Protocol for In Vitro Drug Release Study
This protocol outlines a method to determine the in vitro release kinetics of a drug from PEGylated nanoparticles.
Materials:
-
Drug-loaded PEGylated nanoparticles
-
Release medium (e.g., PBS, pH 7.4, often containing a small amount of a surfactant like Tween 80 to ensure sink conditions)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Place a known amount of the drug-loaded PEGylated nanoparticle suspension into a dialysis bag.
-
Dialysis: Immerse the sealed dialysis bag in a known volume of the release medium maintained at 37°C with continuous gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle PEGylation and Drug Loading
The following diagram illustrates the general workflow for the synthesis of drug-loaded, PEGylated nanoparticles.
Caption: Workflow for the preparation of drug-loaded PEGylated nanoparticles.
Cellular Uptake and Intracellular Drug Action
This diagram depicts the proposed mechanism of cellular uptake of PEGylated nanoparticles and the subsequent action of the released drug on a representative signaling pathway.
Caption: Cellular uptake and mechanism of action of a drug delivered by a PEGylated nanoparticle.
PI3K/Akt Signaling Pathway Inhibition
Many chemotherapeutic drugs delivered by PEGylated nanoparticles, such as paclitaxel, exert their effects by modulating key cellular signaling pathways like the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway by a delivered therapeutic agent.
Doxorubicin-Induced Apoptosis Pathway
Doxorubicin, another drug commonly delivered via PEGylated liposomes (e.g., Doxil®), is known to induce apoptosis through DNA damage and the activation of p53-dependent pathways.
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
References
Application Notes and Protocols for the PEGylation of Nanoparticles with m-PEG49-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule or surface, is a cornerstone technique in nanomedicine for enhancing the therapeutic potential of nanoparticles. The use of methoxy-terminated PEG (m-PEG) prevents unwanted crosslinking between nanoparticles. When activated with an N-hydroxysuccinimide (NHS) ester, these PEG chains become highly reactive towards primary amine groups on the surface of nanoparticles, forming stable amide bonds.[1][2][3] This process creates a hydrophilic and biocompatible corona around the nanoparticle, which offers several key advantages for in vivo applications.[4][5]
The m-PEG49-NHS ester, with a molecular weight of approximately 2200 Da, provides a substantial hydrophilic shield. This modification is critical for improving the pharmacokinetic profile of nanocarriers by reducing opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time. Furthermore, the PEG layer minimizes non-specific protein binding and aggregation, enhancing the stability of the nanoparticle formulation in biological media. These attributes are paramount for the successful development of targeted drug delivery systems and advanced diagnostic agents.
Key Applications
-
Enhanced Drug Delivery: PEGylated nanoparticles can carry therapeutic payloads with improved circulation times, leading to enhanced accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.
-
Improved Biocompatibility: The PEG corona reduces the immunogenicity of nanoparticles and minimizes non-specific interactions with cells and proteins.
-
Increased Stability: PEGylation prevents nanoparticle aggregation in biological fluids and enhances colloidal stability.
-
Advanced Diagnostics: Functionalized PEG chains can be used to attach targeting ligands or imaging agents for specific disease detection and imaging applications.
Quantitative Data on Nanoparticle PEGylation
The success of PEGylation is typically assessed by monitoring changes in the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data observed before and after PEGylation.
Table 1: Physicochemical Characterization of Nanoparticles Pre- and Post-PEGylation
| Parameter | Pre-PEGylation (Typical Values) | Post-PEGylation (Typical Values) | Characterization Technique |
| Hydrodynamic Diameter | Varies (e.g., 50-150 nm) | Increase of 10-50 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 (should remain low) | Dynamic Light Scattering (DLS) |
| Zeta Potential | Positive or Negative (e.g., +30 mV or -30 mV) | Closer to neutral (e.g., -5 mV to +5 mV) | Electrophoretic Light Scattering (ELS) |
Table 2: Typical Reaction Conditions for PEGylation with m-PEG-NHS Ester
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (m-PEG-NHS : Amine Groups) | 1:1 to 20:1 | Optimization is crucial for desired PEG density. |
| Reaction pH | 7.0 - 9.0 | Reaction is most efficient at slightly basic pH. |
| Reaction Time | 30 minutes to 24 hours | Dependent on temperature and reactivity of amine groups. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can minimize side reactions. |
| Buffer System | Phosphate-buffered saline (PBS) or Borate buffer | Avoid amine-containing buffers like Tris or glycine. |
Experimental Protocols
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles
This protocol describes a general method for the covalent attachment of this compound to nanoparticles displaying primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system (e.g., dialysis cassettes, centrifugal filters, or size exclusion chromatography)
-
Deionized (DI) water
Equipment:
-
Magnetic stirrer and stir bar or rotator
-
pH meter
-
Centrifuge
-
Analytical instruments for characterization (DLS, Zeta Potential analyzer)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the chosen reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Ensure the nanoparticle suspension is well-dispersed by sonication or vortexing.
-
-
This compound Solution Preparation:
-
The NHS ester is moisture-sensitive; allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
PEGylation Reaction:
-
While gently stirring the nanoparticle suspension, add the freshly prepared this compound solution dropwise. The molar excess of the PEG linker should be optimized for the specific nanoparticle system.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching the Reaction:
-
(Optional but recommended) To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
-
Purification of PEGylated Nanoparticles:
-
Remove unreacted this compound and byproducts by dialysis against DI water or PBS for 24-48 hours with several buffer changes.
-
Alternatively, use centrifugal filter units with an appropriate molecular weight cutoff to wash the nanoparticles. Centrifuge the suspension, discard the supernatant, and resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times.
-
-
Characterization and Storage:
-
Characterize the purified PEGylated nanoparticles using DLS to determine the hydrodynamic diameter and PDI, and ELS for zeta potential measurement.
-
Confirm successful PEGylation by techniques such as ¹H NMR, TGA, or HPLC.
-
Store the final PEGylated nanoparticle suspension at 4°C in a suitable buffer.
-
Protocol 2: Quantification of PEGylation using ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to quantify the amount of PEG conjugated to the nanoparticles.
Procedure:
-
Lyophilize a known amount of the purified PEGylated nanoparticle suspension to obtain a dry powder.
-
Dissolve the dried sample in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum.
-
The characteristic repeating ethylene oxide protons of PEG appear as a sharp peak around 3.65 ppm.
-
By integrating this peak and comparing it to a known internal standard or characteristic peaks of the nanoparticle core material, the degree of PEGylation can be calculated.
Visualizations
Caption: Experimental workflow for nanoparticle PEGylation.
Caption: Reaction of m-PEG-NHS with an amine-functionalized nanoparticle.
References
Enhancing Protein Stability with m-PEG49-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of protein drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life, reduced immunogenicity, and enhanced stability against proteolysis and aggregation.[1][2]
This document provides detailed application notes and protocols for utilizing m-PEG49-NHS ester for the PEGylation of proteins to improve their stability. The this compound is a monofunctional PEG reagent with a molecular weight of approximately 2.2 kDa, terminating in a methoxy group at one end and a reactive N-hydroxysuccinimide (NHS) ester at the other.[3] The NHS ester group reacts efficiently and specifically with primary amino groups (the N-terminus and the ε-amino group of lysine residues) on the protein surface under physiological or slightly alkaline conditions to form stable amide bonds.[4][5]
Mechanism of Action: How PEGylation Improves Protein Stability
The conjugation of this compound to a protein enhances its stability through several mechanisms:
-
Steric Hindrance: The attached PEG chains form a hydrophilic cloud around the protein, sterically shielding it from proteolytic enzymes and reducing the likelihood of intermolecular interactions that can lead to aggregation.
-
Increased Hydrodynamic Volume: The increased size of the PEGylated protein reduces its renal clearance rate, leading to a longer circulating half-life in vivo.
-
Surface Hydration: The hydrophilic nature of the PEG polymer attracts and organizes water molecules at the protein surface, which can help to maintain the protein's native conformation and prevent denaturation.
Data Presentation: Impact of PEGylation on Protein Stability
The following tables summarize representative quantitative data on the improvement of protein stability following PEGylation with PEG-NHS esters of a molecular weight comparable to this compound (~2 kDa).
Table 1: Thermal Stability of Trypsin after PEGylation
This table presents data adapted from a study on the thermal stability of trypsin after modification with a 2000 g/mol mPEG derivative.
| Parameter | Native Trypsin | mPEG-Trypsin (2 kDa) |
| Optimal Temperature (°C) | 50 | 60 |
| Residual Activity at 60°C (%) | ~15 | ~50 |
| Thermodynamic Parameter (kd x 10-3 min-1 at 50°C) | 15.2 | 7.8 |
Data adapted from Treetharnmathurot et al., 2008. The data illustrates the increased thermal stability of trypsin after PEGylation, as evidenced by a higher optimal temperature and greater residual activity at elevated temperatures.
Table 2: Aggregation and Proteolytic Stability of a Model Protein (Alpha-1 Antitrypsin)
This table summarizes conceptual data based on findings from studies on alpha-1 antitrypsin, illustrating the effect of PEGylation on aggregation and resistance to proteolysis.
| Stability Parameter | Unmodified Protein | PEGylated Protein (~2 kDa) |
| Heat-Induced Aggregation (%) | 45 | 15 |
| Remaining Protein after Protease Treatment (%) | 20 | 75 |
This representative data highlights that PEGylation can significantly reduce the propensity for heat-induced aggregation and enhance resistance to enzymatic degradation.
Experimental Protocols
The following are detailed protocols for the PEGylation of a model protein with this compound and subsequent characterization of its stability.
Protocol 1: PEGylation of a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol outlines the steps for the covalent conjugation of this compound to a protein.
Materials:
-
This compound
-
Model Protein (e.g., Bovine Serum Albumin - BSA)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5 (amine-free)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., from Tris or glycine buffers), perform a buffer exchange into the reaction buffer.
-
-
This compound Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvent and prepare the solution fresh.
-
-
PEGylation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time may need to be determined empirically for each specific protein.
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
Monitor the purification process by measuring the protein concentration (e.g., A280) and, if possible, the degree of PEGylation.
-
-
Characterization and Storage:
-
Characterize the extent of PEGylation using methods such as SDS-PAGE (which will show an increase in apparent molecular weight), mass spectrometry, or chromatography.
-
Store the purified PEGylated protein under the same conditions as the native protein, or as determined by stability studies.
-
Protocol 2: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the thermal stability of a protein by measuring the heat required to unfold it as the temperature is increased. The midpoint of the unfolding transition is the melting temperature (Tm).
Materials:
-
Native (unmodified) protein
-
PEGylated protein
-
Differential Scanning Calorimeter (DSC)
-
Appropriate buffer for analysis (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Prepare samples of both the native and PEGylated protein at the same concentration (e.g., 1 mg/mL) in the same buffer.
-
Prepare a buffer blank for baseline subtraction.
-
-
DSC Analysis:
-
Load the protein samples and the buffer blank into the DSC cells according to the manufacturer's instructions.
-
Set the instrument to scan over a relevant temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Subtract the buffer-buffer scan from the protein-buffer scans to obtain the thermograms for the native and PEGylated proteins.
-
Determine the melting temperature (Tm) for each protein, which is the peak of the endothermic transition.
-
An increase in the Tm of the PEGylated protein compared to the native protein indicates an increase in thermal stability.
-
Protocol 3: Evaluating Resistance to Proteolysis
This protocol assesses the ability of PEGylation to protect a protein from degradation by a protease.
Materials:
-
Native (unmodified) protein
-
PEGylated protein
-
Protease (e.g., trypsin, chymotrypsin)
-
Incubation buffer (optimal for the protease)
-
SDS-PAGE analysis system
-
Densitometry software
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the native and PEGylated proteins at the same concentration in the incubation buffer.
-
Add the protease to each reaction mixture at a specific protein-to-protease ratio (e.g., 50:1 w/w).
-
Include control samples for both the native and PEGylated protein without the addition of the protease.
-
-
Incubation:
-
Incubate all samples at the optimal temperature for the protease (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction and immediately stop the proteolytic reaction by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the aliquots from each time point by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the protein bands.
-
Perform densitometry on the protein bands corresponding to the intact protein to quantify the amount of protein remaining at each time point.
-
-
Interpretation:
-
Compare the rate of degradation of the PEGylated protein to that of the native protein. A slower disappearance of the intact protein band for the PEGylated sample indicates increased resistance to proteolysis.
-
Visualizations
The following diagrams illustrate the key processes involved in protein PEGylation with this compound.
Caption: Reaction scheme for protein PEGylation with this compound.
Caption: General workflow for protein PEGylation and stability analysis.
Caption: Logical relationship of PEGylation to improved protein stability.
References
Purifying m-PEG49-NHS Ester Conjugates: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of m-PEG49-NHS ester conjugates. The protocols outlined below are designed to ensure high purity and recovery of the conjugated product, a critical step in the development of PEGylated therapeutics and other advanced biomaterials. The methodologies described are based on established protein and peptide purification techniques, adapted for the specific properties of a methoxy-polyethylene glycol with 49 repeating ethylene glycol units.
Introduction to this compound Conjugation and Purification
Methoxypolyethylene glycol (m-PEG) derivatives are widely used to modify therapeutic proteins, peptides, and other molecules to improve their pharmacokinetic and pharmacodynamic properties. The N-hydroxysuccinimide (NHS) ester functional group of m-PEG-NHS esters reacts with primary amines on biomolecules to form stable amide bonds. Following the conjugation reaction, a heterogeneous mixture is typically produced, containing the desired PEGylated conjugate, unreacted m-PEG-NHS ester, hydrolyzed m-PEG acid, and the unconjugated starting molecule. Effective purification is therefore essential to isolate the active conjugate and ensure the safety and efficacy of the final product.
The choice of purification strategy depends on the physicochemical properties of the conjugate and the impurities to be removed, including size, charge, and hydrophobicity. The most common and effective methods for purifying PEGylated conjugates include Size Exclusion Chromatography (SEC), Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), and Ion Exchange Chromatography (IEX).
Purification Workflow
The general workflow for the purification of this compound conjugates involves the initial removal of small molecule impurities followed by high-resolution chromatographic separation to isolate the desired conjugate.
Troubleshooting & Optimization
Technical Support: Troubleshooting Low Conjugation Efficiency with m-PEG49-NHS Ester
This guide provides solutions for researchers, scientists, and drug development professionals experiencing low conjugation efficiency when using m-PEG49-NHS ester. The following sections address common issues in a question-and-answer format, provide detailed experimental protocols, and summarize key data to help you optimize your PEGylation reactions.
Troubleshooting and FAQs
Q1: Why is my conjugation efficiency with this compound unexpectedly low?
Low conjugation efficiency is a frequent issue that can typically be traced to one of five key areas:
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, where it reacts with water instead of the target amine. This competing reaction is the primary cause of low yield.[1][2][3][4]
-
Suboptimal Reaction pH: The reaction requires a delicate balance. The pH must be high enough to deprotonate the primary amines on your molecule (making them nucleophilic), but not so high that it rapidly hydrolyzes the NHS ester.[5]
-
Presence of Competing Nucleophiles: Buffers or contaminants containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule, significantly reducing the yield of the desired conjugate.
-
Poor Reagent Quality or Handling: The this compound is moisture-sensitive. Improper storage or handling can lead to degradation of the reagent before it is even used in the reaction.
-
Suboptimal Reactant Concentrations: The kinetics of the reaction are highly dependent on the concentration of both the protein/molecule and the PEG reagent. Dilute protein solutions often require a greater molar excess of the PEG reagent to achieve a high level of incorporation.
Q2: What is the optimal pH for the reaction, and why is it so critical?
The optimal pH for conjugating NHS esters to primary amines is typically between 7.2 and 8.5 .
-
Below pH 7.2: Most primary amines (like the side chain of lysine) are protonated (-NH₃⁺) and are no longer effective nucleophiles, which slows or prevents the reaction.
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically. At pH 8.6 and 4°C, the half-life of a typical NHS ester can be as short as 10 minutes, meaning half of your reagent becomes inactive in that time.
This creates a critical window where the amine is sufficiently reactive, but the PEG reagent remains stable long enough to conjugate efficiently.
Q3: My buffer pH is correct, but efficiency is still low. What else could be wrong with my buffer?
The composition of your buffer is as important as its pH. You must avoid buffers containing primary amines . Common culprits include Tris (Tris-buffered saline, TBS), glycine, and ammonium salts. These molecules will directly compete with your target protein for reaction with the this compound.
Low concentrations of sodium azide (≤ 3 mM) generally do not interfere, but higher concentrations will.
Q4: How should I properly handle and store my this compound to prevent degradation?
Proper handling is crucial to maintain the reactivity of your this compound.
-
Storage: Store the reagent desiccated at -20°C or colder.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature . Opening a cold vial will cause atmospheric moisture to condense on the powder, leading to rapid hydrolysis.
-
Solution Preparation: Dissolve the this compound in a high-quality, anhydrous organic solvent (like DMSO or DMF) immediately before use . Do not prepare aqueous stock solutions for storage, as the NHS-ester moiety will readily hydrolyze. Discard any unused reconstituted reagent.
Q5: How can I accurately determine my conjugation efficiency?
After the reaction, you need a reliable method to assess the outcome.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is the most common method for analyzing protein conjugation. The addition of the large m-PEG49 moiety will cause a significant shift in the molecular weight of your protein, which is visible as a new, higher-molecular-weight band on the gel. By comparing the intensity of the conjugated band to the unconjugated band, you can estimate the efficiency.
-
HPLC (High-Performance Liquid Chromatography): Techniques like size-exclusion (SEC) or reverse-phase (RP) HPLC can separate the conjugated product from the starting material, allowing for more precise quantification.
-
Mass Spectrometry: For a definitive analysis, mass spectrometry can confirm the exact mass of the conjugated product, verifying the number of PEG chains attached.
Quantitative Data Summary
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp | ~210 minutes |
| 8.5 | Room Temp | ~180 minutes |
| 8.6 | 4 | ~10 minutes |
| 9.0 | Room Temp | ~125 minutes |
| Note: Half-life is the time required for 50% of the reactive NHS ester to be hydrolyzed. Data is representative of typical NHS esters. |
Table 2: Common Buffer Systems and Compatibility with NHS-Ester Reactions
| Buffer System | Optimal pH Range | Compatibility | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Excellent | The most commonly used and recommended buffer. |
| HEPES | 7.2 - 8.0 | Good | A non-interfering buffer with good capacity in the optimal range. |
| Borate | 8.0 - 9.0 | Good | Suitable for reactions requiring a slightly more alkaline pH. |
| Bicarbonate/Carbonate | 8.0 - 9.0 | Good | Another effective option for reactions at a slightly alkaline pH. |
| Tris (TBS) | 7.5 - 8.5 | Incompatible | Contains primary amines that directly compete with the target molecule. |
| Glycine | - | Incompatible | Contains a primary amine and should only be used to quench the reaction. |
Diagrams
Caption: Troubleshooting decision tree for low PEG-NHS ester conjugation yield.
Caption: Competing reaction pathways for this compound in aqueous buffer.
Key Experimental Protocols
Protocol 1: Preparation of Amine-Free Reaction Buffer (PBS, pH 7.4)
-
Prepare Stock Solutions:
-
Solution A: 0.2 M monobasic sodium phosphate (27.6 g NaH₂PO₄ in 1 L of deionized H₂O).
-
Solution B: 0.2 M dibasic sodium phosphate (53.6 g Na₂HPO₄·7H₂O or 71.6 g Na₂HPO₄·12H₂O in 1 L of deionized H₂O).
-
Solution C: 0.15 M NaCl (8.77 g NaCl in 1 L of deionized H₂O).
-
-
Mix Components: For 1 liter of 1X PBS, combine:
-
95 mL of Solution A.
-
405 mL of Solution B.
-
500 mL of Solution C.
-
-
Verify pH: Use a calibrated pH meter to check the pH. It should be approximately 7.4. Adjust slightly with 1 M NaOH or 1 M HCl if necessary.
-
Sterilization (Optional): Filter-sterilize the buffer through a 0.22 µm filter for long-term storage at 4°C.
Protocol 2: General Test Conjugation of m-PEG49-NHS to a Protein
-
Prepare Protein Sample:
-
Dissolve or dialyze the protein into an amine-free reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 2-10 mg/mL. High protein concentration favors the conjugation reaction over hydrolysis.
-
-
Equilibrate PEG Reagent:
-
Remove the vial of this compound from -20°C storage and let it sit at room temperature for at least 20 minutes before opening.
-
-
Prepare PEG Solution:
-
Immediately before use, dissolve a small amount of the this compound in anhydrous DMSO to a stock concentration of 10 mM. For example, dissolve ~5 mg in 0.5 mL of DMSO. Do not store this solution.
-
-
Perform Conjugation:
-
Add a 20-fold molar excess of the PEG-NHS solution to the protein solution while gently stirring. The volume of DMSO added should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quench Reaction (Optional but Recommended):
-
Add an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM to quench any unreacted NHS ester. Let it sit for 15 minutes.
-
-
Purify Conjugate:
-
Remove unreacted PEG reagent and byproducts using dialysis, a desalting column (gel filtration), or size-exclusion chromatography.
-
Protocol 3: Analysis of Conjugation by SDS-PAGE
-
Sample Preparation:
-
Collect samples from your reaction at time zero (before adding PEG) and after the reaction is complete.
-
Mix a small aliquot of each sample with an appropriate volume of SDS-PAGE loading buffer (e.g., Laemmli buffer) and heat at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples, including an unconjugated protein control and a molecular weight marker, onto a polyacrylamide gel of an appropriate percentage for your protein's size.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Compare the lane with the conjugated sample to the control lane. A successful conjugation will show a new band (or a smear) at a significantly higher molecular weight than the original protein. The reduction in the intensity of the original protein band corresponds to the amount of protein that has been successfully PEGylated.
-
References
how to prevent hydrolysis of m-PEG49-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of m-PEG49-NHS ester. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient conjugation experiments while minimizing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis, and why is it a critical issue?
A1: Hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group on the this compound molecule reacts with water.[1][2] This reaction breaks down the ester into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[1] This is a significant problem because the hydrolyzed PEG reagent can no longer react with primary amines on the target molecule (e.g., proteins, peptides).[1] This unwanted side reaction directly competes with the desired conjugation reaction, leading to a significant reduction in the yield of the final PEGylated product.[3]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A2: The stability of an this compound is primarily influenced by three factors:
-
pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.
-
Buffer Composition: The presence of nucleophiles, other than the target amine, can lead to side reactions.
Q3: What is the optimal pH for conducting a conjugation reaction with this compound?
A3: The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance for efficient labeling of proteins and antibodies.
-
Below pH 7.2: The target primary amines are mostly protonated (-NH3+), making them poor nucleophiles and thus reducing the reaction efficiency.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester becomes very rapid, which can significantly decrease the conjugation yield.
Q4: How should I choose and prepare my reaction buffer?
A4: Buffer selection is critical for a successful conjugation reaction.
-
Recommended Buffers: Non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, and borate are recommended. A commonly used buffer is 0.1 M sodium phosphate with 0.15 M sodium chloride at a pH of 7.2.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.
-
Interfering Substances: High concentrations of substances like sodium azide (> 3 mM) and glycerol (20-50%) can interfere with the reaction and should be avoided.
Q5: How should I prepare and store this compound to minimize hydrolysis?
A5: Proper handling and storage are crucial to maintain the reactivity of your this compound.
-
Storage of Solid Reagent: The solid this compound is moisture-sensitive and should be stored at -20°C in a desiccator. Before opening the vial, it is essential to let it equilibrate to room temperature to prevent moisture condensation.
-
Preparing Stock Solutions: It is highly recommended to dissolve the this compound in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare and store stock solutions, as the NHS-ester moiety readily hydrolyzes in the presence of even trace amounts of water. Ensure you are using high-quality, anhydrous solvents.
Q6: How can I quench the conjugation reaction?
A6: The reaction can be stopped by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine. This will consume any remaining unreacted this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Hydrolysis of this compound: The reagent may have been compromised by moisture during storage or the reaction conditions favored hydrolysis. | - Ensure proper storage of the solid reagent at -20°C with a desiccant. - Allow the vial to warm to room temperature before opening. - Use anhydrous DMSO or DMF to prepare the stock solution immediately before use. - Perform the reaction promptly after adding the NHS ester to the aqueous buffer. - Optimize the reaction pH to be within the 7.2-8.5 range. |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | - Use a non-amine-containing buffer such as PBS, HEPES, or Borate. - If necessary, perform a buffer exchange for your sample using dialysis or a desalting column before starting the conjugation. | |
| Inactive Reagent: The this compound has lost its reactivity due to prolonged or improper storage. | - Perform a reactivity test on the NHS ester (see Protocol 2). - If the reagent is inactive, use a fresh vial of this compound. | |
| Inconsistent Results Between Experiments | Variable Reagent Activity: The degree of hydrolysis of the NHS ester varies between experiments. | - Standardize the protocol for handling the this compound, including equilibration time and the time between dissolving the reagent and adding it to the reaction. |
| pH Fluctuation: The pH of the reaction mixture is not consistent. | - Use a buffer with sufficient buffering capacity (e.g., 50-100 mM). - For large-scale reactions, monitor the pH during the reaction as the hydrolysis of the NHS ester can cause it to decrease. | |
| High Background Signal in Assays | Hydrolyzed PEG: The presence of hydrolyzed this compound can lead to non-specific binding through electrostatic interactions. | - Ensure optimal reaction conditions to minimize hydrolysis. - Purify the conjugate thoroughly after the reaction using methods like size-exclusion chromatography to remove unreacted and hydrolyzed PEG. |
Quantitative Data on NHS Ester Stability
The stability of an NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Note: This data is for a typical NHS ester and can vary based on the specific molecular structure and buffer composition.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 20-fold molar excess of the dissolved this compound solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted and hydrolyzed this compound by using a desalting column or by dialysis against an appropriate buffer.
-
Storage: Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.
Protocol 2: Assessing the Reactivity of this compound
This method can be used to qualitatively assess if your this compound is still active. It is based on the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the this compound and dissolve it in 0.25 mL of anhydrous DMSO or DMF. Then, add 2 mL of the reaction buffer.
-
Prepare Control: Prepare a control sample containing 0.25 mL of the same organic solvent and 2 mL of the reaction buffer.
-
Measure Initial Absorbance (A_initial): Measure the absorbance of the reagent solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until it is within a readable range. This initial reading accounts for any NHS that has been released due to prior hydrolysis.
-
Induce Complete Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH to rapidly hydrolyze any remaining active NHS ester. Mix for 30 seconds.
-
Measure Final Absorbance (A_final): Promptly measure the absorbance of the base-treated solution at 260 nm.
-
Assess Reactivity:
-
If A_final > A_initial , it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.
-
If A_final is not significantly greater than A_initial , the reagent is likely fully hydrolyzed and inactive.
-
Visualizations
Caption: Competing pathways in this compound conjugation.
Caption: Experimental workflow for protein PEGylation.
Caption: Troubleshooting logic for low conjugation yield.
References
Navigating Protein PEGylation: Your Guide to Preventing and Troubleshooting Aggregation
Welcome to the Technical Support Center for Protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent protein aggregation during the PEGylation process. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the stability and efficacy of your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can compromise its stability, exposing hydrophobic regions that promote aggregation.[1][2]
-
Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional PEG in a supposedly monofunctional reagent can cause unintended cross-linking.
-
PEG-Protein Interactions: The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation. The length of the PEG chain can influence these interactions.
-
Environmental and Mechanical Stress: Factors such as temperature fluctuations, pH shifts, exposure to light, and mechanical stress from mixing or filtration can all contribute to protein aggregation.
Q2: How can I detect and quantify protein aggregation?
A multi-faceted approach using orthogonal techniques is recommended to accurately detect and quantify protein aggregation, as no single method can cover the entire size range of possible aggregates. Commonly used analytical techniques include:
-
Size Exclusion Chromatography (SEC): A widely accepted and highly quantitative method for separating and quantifying monomers, dimers, and higher-order soluble aggregates. It can be coupled with various detectors like UV, multi-angle light scattering (MALS), and refractive index (RI) for comprehensive characterization.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is useful for detecting the presence of aggregates. However, it has limited size resolution and sensitivity to small particles in the presence of larger ones.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize high molecular weight aggregates, especially when comparing non-reducing and reducing conditions to identify disulfide-linked aggregates.
-
Turbidity Measurement: A straightforward method to assess the presence of insoluble aggregates by measuring the scattering of light at a specific wavelength (e.g., 350 nm).
-
Analytical Ultracentrifugation (AUC): A powerful technique to assess the homogeneity of protein solutions and characterize the size and shape of aggregates over a broad molecular weight range.
-
Visual Inspection: A simple but crucial first step to check for visible particles or precipitation.
Q3: What are some immediate steps I can take to troubleshoot aggregation in my current PEGylation experiment?
If you observe aggregation during your experiment, consider the following immediate troubleshooting steps:
-
Lower the Temperature: Performing the reaction at a lower temperature, such as 4°C, will slow down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.
-
Decrease Protein Concentration: Diluting the protein can reduce the frequency of intermolecular collisions that lead to aggregation.
-
Optimize the PEG:Protein Molar Ratio: A high excess of PEG can sometimes promote aggregation. Try reducing the molar ratio of the PEG reagent to the protein.
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over time. This can help to control the reaction rate and minimize aggregation.
-
Evaluate the Buffer Composition: Ensure the buffer pH is optimal for your protein's stability and does not contain primary amines (e.g., Tris) if you are using an amine-reactive PEG, as this will compete with the reaction.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions
Systematic optimization of reaction conditions is a critical first step in preventing aggregation. Small-scale screening experiments are highly recommended to identify the optimal parameters before scaling up.
Key Parameters to Optimize:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH. For amine-specific PEGylation, a lower pH (around 7) can favor N-terminal modification over lysine modification, potentially reducing aggregation.
-
Temperature: Compare the reaction at different temperatures, such as 4°C and room temperature.
-
Reaction Time: Monitor the reaction over time to determine the optimal duration that maximizes PEGylation while minimizing aggregation.
Experimental Workflow for Optimizing Reaction Conditions
Caption: Workflow for optimizing PEGylation reaction conditions.
Guide 2: Utilizing Stabilizing Excipients
If optimizing primary reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.
Table of Common Stabilizing Excipients
| Excipient Category | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Logical Relationship of Aggregation Causes and Solutions
Caption: Mapping causes of aggregation to their respective solutions.
Detailed Experimental Protocols
Protocol 1: Small-Scale PEGylation Screening to Minimize Aggregation
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer, ensure it is aggregate-free before starting).
-
Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer).
-
A series of reaction buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Microcentrifuge tubes or a 96-well plate.
-
Thermomixer or incubators set at different temperatures (e.g., 4°C and 25°C).
-
Analytical instruments for aggregation analysis (e.g., SEC-HPLC, DLS).
Procedure:
-
Design the Experimental Matrix: Create a matrix of conditions to be tested. For example, a 3x3x2 matrix could test three protein concentrations, three PEG:protein molar ratios, and two temperatures.
-
Prepare Reaction Mixtures: In separate microcentrifuge tubes, prepare the reaction mixtures according to your experimental matrix. For each condition:
-
Pipette the required volume of protein stock solution.
-
Add the corresponding reaction buffer to achieve the target protein concentration and pH.
-
Initiate the reaction by adding the specified volume of the activated PEG stock solution.
-
Gently mix the solution.
-
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) at the designated temperatures with gentle mixing.
-
Analysis: After incubation, analyze the extent of aggregation in each reaction mixture using your chosen analytical methods (e.g., SEC, DLS).
-
For a quick assessment, you can centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes and visually inspect for a pellet of insoluble aggregates.
-
-
Data Interpretation: Compare the results across all conditions. Identify the combination of parameters that yields the desired level of PEGylation with the minimal amount of aggregation.
Protocol 2: Analysis of PEGylated Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomer, dimer, and higher-order soluble aggregates in a PEGylated protein sample.
Materials:
-
SEC-HPLC system with a UV detector (and preferably MALS and RI detectors).
-
Appropriate SEC column for the size range of your protein and its PEGylated forms.
-
Mobile phase (e.g., Phosphate-Buffered Saline, PBS).
-
PEGylated protein sample.
-
Low-protein-binding syringe filters (0.1 or 0.22 µm).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on all detectors.
-
Sample Preparation: Filter the PEGylated protein sample through a 0.1 or 0.22 µm low-protein-binding filter to remove any large, insoluble aggregates.
-
Injection: Inject a suitable volume of the filtered sample onto the SEC column.
-
Data Acquisition: Collect the chromatogram data as the sample elutes. The UV detector will monitor protein absorbance (typically at 280 nm).
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing the area of its peak by the total area of all peaks and multiplying by 100.
-
If using a MALS detector, you can determine the absolute molar mass of each eluting species to confirm its identity.
-
By following these guidelines and protocols, you can systematically troubleshoot and prevent protein aggregation, leading to more successful and reproducible PEGylation outcomes.
References
Technical Support Center: Optimizing m-PEG49-NHS Ester Reactions
Welcome to the technical support center for m-PEG49-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for the reaction of an NHS ester with a primary amine (such as the lysine residues on a protein) is between 7.2 and 8.5.[1][2] A pH that is too low will result in the protonation of the amine groups, making them unreactive. Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester, reducing the efficiency of the conjugation.[3] For many proteins, a pH of 8.3-8.5 is recommended for efficient labeling.[4][5]
Q2: What buffers are recommended for the this compound reaction?
It is critical to use an amine-free buffer to prevent competition with the target molecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS) at a pH of 7.2-7.4.
-
Carbonate/bicarbonate buffer (100mM) at a pH of 8.0-9.0.
-
Borate buffer (50mM) at a pH of 8.0-9.0.
-
HEPES buffer.
Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction and reduce conjugation efficiency.
Q3: How should I prepare and store the this compound?
m-PEG-NHS esters are moisture-sensitive. They should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature to prevent moisture condensation. It is highly recommended to dissolve the reagent in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions in aqueous buffers for storage as the NHS ester moiety readily hydrolyzes. Discard any unused reconstituted reagent.
Q4: What is the recommended molar excess of this compound to use?
The optimal molar ratio of this compound to your protein or molecule can vary. A common starting point is a 10- to 50-fold molar excess. For labeling 1-10mg/mL of an antibody, a 20-fold molar excess typically results in 4-6 PEG linkers per antibody. It is recommended to perform titration experiments with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your specific application and desired degree of labeling.
Q5: What are the recommended reaction times and temperatures?
The reaction can be performed under various conditions. Common incubation times are:
-
30-60 minutes at room temperature.
-
2 hours on ice (4°C).
-
Reactions can sometimes be left overnight at 4°C.
The optimal time may need to be determined empirically for your specific molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Hydrolysis of this compound: The reagent may have been exposed to moisture or the reaction buffer pH is too high. 2. Suboptimal pH: The reaction pH is too low, leading to protonated and less reactive primary amines. 3. Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target molecule. 4. Insufficient molar excess of PEG reagent: The ratio of this compound to the biomolecule is too low. | 1. Handle the reagent carefully, ensuring it is stored under desiccated conditions and warmed to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. 2. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. 3. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate buffer. 4. Increase the molar excess of the this compound. Perform a titration to find the optimal ratio. |
| Protein Precipitation During or After Conjugation | 1. High concentration of organic solvent: Many NHS esters are first dissolved in an organic solvent. Adding too large a volume can cause precipitation. 2. Over-labeling of the protein: Excessive modification can alter the protein's surface charge and solubility. | 1. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%. 2. Reduce the molar excess of the this compound in the reaction or shorten the reaction time. |
| Lack of Reproducibility Between Experiments | 1. Inconsistent NHS ester activity: Due to moisture sensitivity, the reactivity can decrease over time. 2. Variations in reaction time or temperature: Inconsistent reaction parameters can lead to batch-to-batch variability. | 1. Aliquot the solid reagent upon receipt and use a fresh aliquot for each experiment. 2. Standardize and carefully control the reaction time and temperature for all experiments. |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol describes a general procedure for conjugating this compound to a protein, such as an antibody.
Materials:
-
Protein to be PEGylated
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH. If necessary, perform a buffer exchange using a desalting column or dialysis. The recommended protein concentration is 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM solution by dissolving the required amount in anhydrous DMSO or DMF.
-
Calculate Molar Excess: Determine the desired molar excess of the this compound over the protein. A 20-fold molar excess is a common starting point.
-
Reaction: Add the calculated amount of the dissolved this compound to the protein solution while gently mixing. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice (4°C).
-
Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and the NHS byproduct from the PEGylated protein using a desalting column, gel filtration, or dialysis.
-
Storage: Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.
Visualizations
Experimental Workflow
Caption: General experimental workflow for protein PEGylation with this compound.
Reaction Scheme
Caption: Reaction of this compound with a primary amine and the competing hydrolysis side reaction.
References
Technical Support Center: Removing Unreacted m-PEG49-NHS Ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of excess m-PEG49-NHS ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from my sample?
After a PEGylation reaction, the mixture typically contains the desired PEGylated product, unreacted this compound, hydrolyzed m-PEG, and the original unreacted molecule[]. The most common and effective methods to purify the PEGylated conjugate from these smaller, unreacted components are based on differences in molecular size and charge. These include:
-
Size Exclusion Chromatography (SEC): A highly effective method that separates molecules based on their hydrodynamic radius[][2][3].
-
Dialysis / Ultrafiltration: A technique that uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules of different sizes[4].
-
Ion Exchange Chromatography (IEX): This method separates molecules based on differences in their net charge. It is particularly useful for separating the PEGylated product from the unreacted native protein, as the PEG chains can shield the protein's surface charges.
Before purification, it is often advisable to quench the reaction to deactivate any remaining reactive NHS ester.
Q2: How do I choose the best purification method for my specific experiment?
The optimal method depends on the molecular weight of your target molecule, the scale of your experiment, and the required purity of the final product. The table below compares the most common techniques.
| Method | Principle of Separation | Best For | Advantages | Disadvantages / Limitations |
| Size Exclusion Chromatography (SEC) | Molecular size (hydrodynamic radius) | High-resolution separation of PEGylated product from unreacted PEG and native protein. | Provides excellent separation of species with significant size differences. Can be used for both analytical and preparative scales. | Can be time-consuming. Requires specialized equipment. Column capacity can be a limitation for large-scale purification. |
| Dialysis / Ultrafiltration | Molecular weight cut-off (MWCO) membrane | Removing small molecules like unreacted PEG from much larger PEGylated proteins. Buffer exchange. | Simple, cost-effective, and suitable for various sample volumes. | Separation is less precise than SEC. Potential for product loss due to membrane adsorption. Will not separate PEGylated product from unreacted native protein if their sizes are similar. |
| Ion Exchange Chromatography (IEX) | Net molecular charge | Separating PEGylated proteins from unreacted native proteins, especially those with low degrees of PEGylation. | High capacity and resolution for charge-based separations. | Ineffective at removing neutral, unreacted PEG molecules. The effectiveness diminishes as the degree of PEGylation increases due to charge shielding. |
Q3: Is it necessary to quench the reaction before purification, and what should I use?
Yes, quenching the reaction is a critical step. It deactivates any remaining moisture-sensitive this compound, preventing it from reacting with the purification matrix (e.g., amine-based resins) or causing unwanted modifications to your product during purification and storage. The NHS ester is rapidly hydrolyzed at basic pH, but adding a quenching agent ensures complete deactivation.
Common quenching agents are small molecules containing primary amines. Add one of the following to your reaction mixture and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Tris Buffer: Add to a final concentration of 20-50 mM.
-
Glycine: Add to a final concentration of 20-50 mM.
-
Hydroxylamine: Add to a final concentration of 10-50 mM.
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This method is ideal for achieving high purity by separating the larger PEGylated conjugate from the smaller, unreacted this compound (MW ~2.3 kDa) and the potentially smaller native protein.
Methodology:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your molecules. For example, if your target protein is 50 kDa, the PEGylated product will be ~52.3 kDa. A column with a range of 10-100 kDa would provide good separation between the conjugate and the ~2.3 kDa unreacted PEG.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase. A phosphate-buffered saline (PBS) solution at a pH of 7.0-7.4 is commonly used. Ensure the buffer does not contain primary amines. Degas the mobile phase thoroughly to prevent bubble formation.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved, as monitored by UV absorbance (typically at 280 nm for proteins).
-
Sample Preparation: After quenching the PEGylation reaction, centrifuge the sample to remove any precipitates. Filter the supernatant through a 0.22 µm filter.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as the eluate exits the detector. The larger PEGylated protein will elute first, followed by the native protein (if present), and finally the smaller unreacted this compound and quenching agent.
-
Analysis: Analyze the collected fractions using SDS-PAGE or analytical SEC to confirm the purity of the PEGylated product. Pool the fractions containing the pure product.
Protocol 2: Removal of Unreacted this compound using Dialysis / Ultrafiltration
This method is effective when there is a large size difference between the PEGylated product and the unreacted PEG ester.
Methodology:
-
Device Selection: Select a dialysis membrane or centrifugal ultrafiltration unit with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your PEGylated product but larger than the unreacted this compound. A general rule is to choose an MWCO that is 1/3 to 1/2 the molecular weight of the molecule you want to retain. For a 52.3 kDa conjugate, a 10 kDa or 30 kDa MWCO device is a suitable choice.
-
Sample Preparation: After quenching the reaction, transfer the sample into the dialysis tubing or the upper chamber of the ultrafiltration device.
-
Dialysis Procedure:
-
Place the sealed dialysis tubing in a large beaker containing at least 100 times the sample volume of a suitable buffer (e.g., PBS).
-
Stir the buffer gently at 4°C.
-
Perform at least three buffer changes over 12-24 hours to ensure complete removal of the small molecules.
-
-
Ultrafiltration (Diafiltration) Procedure:
-
Centrifuge the device according to the manufacturer's instructions to reduce the sample volume.
-
Re-dilute the concentrated sample in the device with fresh buffer.
-
Repeat the centrifugation and re-dilution steps 3-5 times. This process, known as diafiltration, washes the unreacted PEG out of the sample while retaining the larger conjugate.
-
-
Product Recovery: Carefully recover the purified, concentrated sample from the dialysis tubing or the ultrafiltration device.
Troubleshooting Guide
Q: My SEC results show poor resolution between my PEGylated product and the unreacted PEG.
A: This can occur if the hydrodynamic radii of the species are too similar or if the column is not optimal.
-
Optimize Column Choice: Ensure your column's fractionation range is appropriate. Using a longer column or connecting two columns in series can increase resolution.
-
Reduce Flow Rate: Lowering the mobile phase flow rate can improve separation efficiency.
-
Check for Overloading: Injecting too much sample can broaden peaks and decrease resolution. Try injecting a more dilute sample.
Q: I am losing a significant amount of my PEGylated product during ultrafiltration.
A: Product loss is a common issue, often related to the choice of membrane or non-specific binding.
-
Verify MWCO: If the MWCO is too close to the product's molecular weight, you may lose some product through the membrane. Consider using a device with a smaller pore size.
-
Prevent Non-Specific Binding: Some proteins can adsorb to the membrane surface. Using membranes made of low-binding materials (like regenerated cellulose) can mitigate this. Pre-passivating the membrane with a blocking agent may also help.
Q: After purification by dialysis, I still have residual unreacted PEG in my sample.
A: This indicates that the removal process was not efficient enough.
-
Increase Dialysis Volume & Time: Ensure the volume of the dialysis buffer is very large compared to your sample volume (at least 100:1) and that you are performing enough buffer changes over a sufficient period.
-
Ensure Proper Mixing: Gentle stirring of the dialysis buffer is essential to maintain the concentration gradient that drives diffusion.
Workflow for Removal of Unreacted this compound
References
Technical Support Center: m-PEG49-NHS Ester Bioconjugation
Welcome to the technical support center for m-PEG49-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of m-PEG49-NHS esters for protein modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of an this compound with a protein?
The primary reaction involves the N-hydroxysuccinimide (NHS) ester reacting with primary amine groups on the protein to form a stable amide bond.[1][2][3][4][5] The most common targets for this reaction are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain. This process is also known as PEGylation.
Q2: What is the most common side reaction when using m-PEG49-NHS esters, and how can it be minimized?
The most significant side reaction is the hydrolysis of the NHS ester in the presence of water. This competing reaction results in the formation of a non-reactive carboxylic acid from the PEG-NHS ester, which reduces the overall efficiency of the protein conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer. To minimize hydrolysis, it is crucial to work within the optimal pH range for the conjugation reaction, typically between 7.2 and 8.5.
Q3: Are there other, less common, side reactions to be aware of?
While the primary targets are amines, NHS esters can also react with other nucleophilic residues on a protein, though these reactions are generally less favorable or result in less stable products. For instance, the imidazole ring of histidine can show some reactivity. Additionally, at a higher pH, the potential for side reactions with other nucleophiles may increase.
Q4: How should this compound reagents be stored and handled to ensure their reactivity?
m-PEG49-NHS esters are moisture-sensitive. They should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture. It is recommended to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage.
Q5: What are the consequences of excessive PEGylation of a protein?
Over-modification of a protein with PEG chains can lead to several undesirable outcomes. It can cause steric hindrance, which may reduce the biological activity of the protein. Excessive PEGylation can also alter the protein's physicochemical properties, potentially leading to aggregation. It is important to control the degree of labeling by adjusting the molar excess of the PEG-NHS ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low PEGylation Yield | Hydrolysis of this compound: The reagent may have been inactivated by moisture. | Ensure proper storage and handling of the NHS ester. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect buffer pH: A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. | |
| Incompatible buffer: The buffer may contain primary amines (e.g., Tris or glycine) that compete with the protein for reaction with the NHS ester. | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS). If necessary, perform a buffer exchange of the protein solution before the reaction. | |
| Inaccessible primary amines on the protein: The target amine groups on the protein may be sterically hindered or buried within the protein's structure. | Consider using a PEG-NHS ester with a longer spacer arm. In some cases, partial denaturation of the protein (if its native conformation is not essential) may expose more reactive sites. | |
| Protein Aggregation or Precipitation during/after PEGylation | High degree of labeling: Excessive modification can alter the protein's properties and lead to aggregation. | Reduce the molar excess of the this compound relative to the protein. |
| Hydrophobicity of the conjugate: While PEG is hydrophilic, the overall properties of the conjugate can sometimes lead to solubility issues. | Consider using a branched PEG-NHS ester, which can sometimes improve the solubility of the conjugate. | |
| Precipitation of the this compound: If the PEG reagent is not fully dissolved in the organic solvent before being added to the aqueous buffer, it may precipitate. | Ensure the this compound is completely dissolved in the organic solvent before adding it dropwise to the protein solution with gentle stirring. | |
| Heterogeneous PEGylation (Multiple PEG chains attached) | High molar excess of PEG reagent: A large excess of the PEG-NHS ester will increase the likelihood of multiple lysine residues being modified. | Optimize the molar ratio of the PEG-NHS ester to the protein to achieve the desired degree of PEGylation. |
| Reaction conditions favoring high reactivity: Higher pH and longer reaction times can lead to more extensive labeling. | Adjust the pH to the lower end of the optimal range (around 7.2-7.5) and consider shorter incubation times. |
Data Presentation
Table 1: Influence of pH on the Half-life of NHS Ester Hydrolysis and Amidation Reaction
This table summarizes the effect of pH on the stability of the NHS ester (hydrolysis) and the rate of the desired reaction with an amine. The data highlights the importance of pH control to maximize the yield of the PEGylated product.
| pH | Half-life of NHS Ester Hydrolysis | Half-time of Amidation Reaction | Relative Yield of Amide Product |
| 7.0 | 4 - 5 hours (at 0°C) | Slower | Lower |
| 8.0 | ~1 hour (at 4°C) | 80 minutes | Moderate |
| 8.5 | Significantly shorter than at pH 8.0 | 20 minutes | High |
| 8.6 | 10 minutes (at 4°C) | Not specified, but faster than at 8.5 | May decrease due to rapid hydrolysis |
| 9.0 | < 9 minutes | 10 minutes | Highest, but with rapid hydrolysis |
Note: The exact half-lives can vary depending on the specific NHS ester, temperature, and buffer composition.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol provides a general workflow for the PEGylation of a protein using an this compound.
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at a pH of 7.5. Avoid buffers containing primary amines like Tris or glycine.
-
Protein Solution Preparation: Dissolve the protein to be PEGylated in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mg/mL.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time may need to be determined empirically.
-
Quenching the Reaction: To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Purification of the PEGylated Protein: Remove unreacted this compound and byproducts by dialysis, gel filtration, or size-exclusion chromatography.
Protocol 2: Analysis of PEGylation Products by SDS-PAGE
SDS-PAGE is a common method to visualize the results of a PEGylation reaction. The attachment of PEG chains increases the molecular weight of the protein, causing it to migrate more slowly in the gel.
-
Sample Preparation: Mix an aliquot of the PEGylation reaction mixture with an equal volume of 2x SDS-PAGE sample loading buffer.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the unmodified and PEGylated protein bands. Run the gel according to standard procedures.
-
Staining: After electrophoresis, stain the gel with a protein stain such as Coomassie Brilliant Blue to visualize the protein bands. Unmodified protein will appear as a single band, while PEGylated proteins will appear as one or more bands of higher molecular weight.
Note: PEGylated proteins can sometimes exhibit anomalous migration on SDS-PAGE, appearing larger than their actual molecular weight would suggest. Native PAGE can be an alternative to avoid interactions between PEG and SDS.
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the detailed characterization of PEGylated proteins. It can be used to determine the exact mass of the conjugates, the number of attached PEG chains, and the sites of PEGylation.
-
Sample Preparation: Purify the PEGylated protein from the reaction mixture to remove unreacted PEG and other contaminants.
-
LC-MS Analysis: Analyze the purified sample using liquid chromatography coupled with mass spectrometry (LC-MS). This will allow for the separation of different PEGylated species before they enter the mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the different species present in the sample. The mass difference between the unmodified and PEGylated protein will correspond to the mass of the attached PEG chains.
-
Peptide Mapping (for site analysis): To identify the specific sites of PEGylation, the PEGylated protein can be digested with a protease (e.g., trypsin), and the resulting peptide mixture can be analyzed by LC-MS/MS.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A typical experimental workflow for protein PEGylation.
Caption: A decision tree for troubleshooting low PEGylation yield.
References
- 1. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SDS-PAGE Protocol | Rockland [rockland.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
Navigating the Nuances of pH in m-PEG49-NHS Ester Labeling: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing m-PEG49-NHS ester for bioconjugation, optimizing labeling efficiency is paramount. A critical factor governing the success of this process is the reaction pH. This guide provides a comprehensive overview of the impact of pH on this compound labeling efficiency, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you in your research endeavors.
The Critical Role of pH: A Balancing Act
The reaction between an this compound and a primary amine (e.g., on a protein) is a nucleophilic acyl substitution. The efficiency of this reaction is highly dependent on the pH of the reaction buffer, which influences two competing processes: the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.[1][2]
-
Amine Reactivity: The primary amine on the target molecule must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At a pH below the pKa of the amine (for lysine residues in proteins, this is typically around 10.5), the amine group is predominantly protonated (-NH3+), rendering it non-reactive.[3] As the pH increases, the concentration of the deprotonated amine increases, thus favoring the labeling reaction.
-
NHS Ester Hydrolysis: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of this hydrolysis reaction significantly increases with higher pH.[][5]
Therefore, the optimal pH for NHS ester labeling is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most protein labeling applications, the recommended pH range is 7.2 to 9.0, with an optimal range of 8.3 to 8.5 .
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
A1: The optimal pH for labeling with this compound is between 8.3 and 8.5. This pH range provides a good balance between having a sufficient concentration of deprotonated primary amines for reaction and minimizing the hydrolysis of the NHS ester.
Q2: Why is my labeling efficiency low even when using the recommended pH?
A2: Several factors could contribute to low labeling efficiency. Refer to the troubleshooting section below for a detailed guide. Common culprits include the presence of primary amine-containing buffers (like Tris), aged or improperly stored this compound, or an insufficient molar excess of the labeling reagent.
Q3: Can I perform the labeling reaction at a neutral pH (e.g., 7.4)?
A3: Yes, labeling can be performed at pH 7.4. However, the reaction will be significantly slower due to the lower concentration of deprotonated amines. While the rate of NHS ester hydrolysis is also slower at this pH, a longer incubation time will be required to achieve a similar degree of labeling as at pH 8.3-8.5.
Q4: What happens if the pH of my reaction is too high (e.g., > 9.0)?
A4: At a pH above 9.0, the hydrolysis of the this compound becomes a significant competing reaction. This rapid degradation of the labeling reagent will lead to a lower overall yield of the desired PEGylated product.
Q5: What buffers are recommended for the labeling reaction?
A5: Buffers that do not contain primary amines are essential. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer, adjusted to the desired pH. Avoid buffers like Tris, as they will compete with your target molecule for reaction with the NHS ester.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5. |
| Presence of primary amines in the buffer (e.g., Tris). | Exchange your protein into an amine-free buffer like PBS or sodium bicarbonate before labeling. | |
| Hydrolysis of the this compound. | Prepare the this compound solution immediately before use. Avoid preparing stock solutions in aqueous buffers. Ensure the reagent is stored under dry conditions. | |
| Insufficient molar excess of this compound. | Increase the molar excess of the this compound to your target molecule. A 20-fold molar excess is a common starting point for antibodies. | |
| Low concentration of the target molecule. | Labeling reactions are more efficient with more concentrated protein solutions. | |
| Precipitation of the target molecule after adding the labeling reagent. | High concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the this compound. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v). |
| Inconsistent Labeling Results | Variability in reaction time or temperature. | Standardize the incubation time and temperature for your labeling reactions. Reactions can be performed for 30-60 minutes at room temperature or for 2 hours on ice. |
| Acidification of the reaction mixture during large-scale labeling. | The hydrolysis of the NHS ester can lead to a drop in pH. For large-scale reactions, monitor the pH or use a more concentrated buffer. |
Quantitative Data Summary
The efficiency of the labeling reaction is a interplay between the rate of the desired amidation reaction and the rate of the competing NHS ester hydrolysis. The following tables provide a summary of the stability of a typical NHS ester at various pH values.
Table 1: Half-life of a Typical NHS Ester at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| Data adapted from Thermo Fisher Scientific. |
Table 2: General Relationship Between pH and Reaction Rates
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Labeling Efficiency |
| < 7.0 | Low | Low | Very Low |
| 7.2 - 8.0 | Moderate | Moderate | Moderate |
| 8.3 - 8.5 | High | Moderate-High | Optimal |
| > 9.0 | High | Very High | Low |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix the reaction mixture immediately. Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: pH Optimization of Labeling Reaction
To determine the optimal pH for your specific protein and application, it is recommended to perform a small-scale experiment with varying pH values.
Procedure:
-
Prepare several small aliquots of your protein in different buffers with pH values ranging from 7.2 to 9.0 (e.g., 7.2, 7.5, 8.0, 8.3, 8.5, 9.0).
-
Follow the general labeling protocol (Protocol 1) for each pH condition, keeping all other parameters (molar excess, incubation time, temperature) constant.
-
After purification, analyze the degree of labeling for each sample using an appropriate method (e.g., SDS-PAGE, mass spectrometry, or HPLC) to determine the pH that yields the highest efficiency.
Visualizing the Process
Chemical Reaction and Workflow
Caption: Chemical reaction of this compound with a primary amine and the corresponding experimental workflow.
The pH Balancing Act
Caption: The relationship between pH, amine reactivity, NHS ester hydrolysis, and overall labeling efficiency.
References
how to improve the stability of m-PEG49-NHS ester stock solutions
Welcome to the technical support center for m-PEG49-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the stability and successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2][3][4] this compound is highly sensitive to moisture.[1] When exposed to water, the NHS ester hydrolyzes, forming a carboxyl group. This hydrolysis reaction renders the PEG derivative incapable of reacting with primary amines, leading to a complete loss of conjugation efficiency.
Q2: Is it advisable to prepare a stock solution of this compound for long-term storage?
A2: No, it is strongly discouraged to prepare and store stock solutions of this compound. The NHS ester moiety readily hydrolyzes in solution, even in anhydrous organic solvents over time if any moisture is present. For optimal reactivity, you should dissolve the reagent immediately before use and discard any unused portion of the solution.
Q3: What is the best way to store the solid this compound reagent?
A3: To ensure the long-term stability of the solid reagent, it should be stored at -20°C or colder, under a dry, inert atmosphere such as argon or nitrogen, and in the presence of a desiccant. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture from the air condensing inside the vial.
Q4: Which solvents are recommended for dissolving this compound?
A4: High-quality, anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for dissolving this compound. It is critical to use anhydrous solvents to minimize hydrolysis before the reagent is added to your aqueous reaction mixture.
Q5: How does pH affect the stability of the this compound?
A5: The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis increases significantly as the pH rises. While the reaction with primary amines is most efficient at a pH between 7.2 and 8.5, this is a compromise, as the competing hydrolysis reaction also becomes more rapid in this range.
Q6: What buffers should I avoid in my conjugation reaction?
A6: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation yield. Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers are suitable choices.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound: The reagent was likely exposed to moisture during storage or handling, or the stock solution was stored improperly. | Always use fresh reagent. Allow the vial to warm to room temperature before opening. Prepare the solution in anhydrous DMSO or DMF immediately before use and discard any unused portion. |
| Suboptimal pH: The pH of the reaction buffer may be too low for efficient amine coupling or too high, causing rapid hydrolysis. | Verify the pH of your reaction buffer. The optimal range is typically 7.2-8.5. Perform pilot experiments to determine the optimal pH for your specific system. | |
| Presence of competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as phosphate, bicarbonate, or borate buffer. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation. | |
| Precipitation During the Reaction | Poor solubility of the PEG-reagent: Although PEG is generally soluble, adding a high concentration of the reagent dissolved in an organic solvent can cause precipitation in the aqueous buffer. | Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%. |
| Protein Aggregation: The modification process or the change in buffer conditions can sometimes lead to protein aggregation. | Optimize the molar ratio of the NHS ester to your protein. High levels of modification can sometimes induce aggregation. Ensure your protein is stable and soluble in the chosen reaction buffer. | |
| High Background or Non-Specific Binding in Downstream Assays | Excess unreacted NHS ester: If not quenched or removed, the excess reagent can react with other primary amines in your assay. | After the conjugation reaction is complete, add a quenching buffer containing a primary amine (e.g., 1M Tris-HCl or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester. |
| Hydrolyzed NHS ester: The hydrolyzed PEG can increase non-specific binding through electrostatic interactions. | Purify the PEGylated product using methods like dialysis, size-exclusion chromatography, or gel filtration to remove unreacted and hydrolyzed PEG. |
Quantitative Data on NHS Ester Stability
The stability of an NHS ester is often described by its half-life (t½) in aqueous solution, which is the time it takes for 50% of the ester to hydrolyze. This value is highly dependent on pH and temperature.
| pH | Temperature (°C) | Approximate Half-Life (t½) |
| 7.0 | 0 | 4-5 hours |
| 7.0 | 25 | Significantly shorter than at 4°C |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | Minutes |
Note: These values are approximate and can vary based on the specific NHS ester structure and buffer composition.
Experimental Protocols
Protocol 1: Assessing the Hydrolysis of this compound via UV-Vis Spectrophotometry
This protocol allows for the quantitative measurement of the hydrolysis rate of the NHS ester in your buffer by monitoring the release of N-hydroxysuccinimide (NHS), which has a characteristic absorbance maximum around 260 nm.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer of your choice (e.g., 0.1 M sodium phosphate, pH 7.5)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution: Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 260 nm.
-
Establish Baseline: Add your reaction buffer to a cuvette and use this to zero (blank) the spectrophotometer.
-
Initiate Hydrolysis: Add a small volume of the this compound stock solution to the buffer in the cuvette to achieve a final concentration of approximately 0.5-1 mM. Mix quickly by gentle pipetting.
-
Monitor Absorbance: Immediately begin recording the absorbance at 260 nm at regular intervals (e.g., every minute) for a duration sufficient to observe a plateau (indicating complete hydrolysis).
-
Determine 100% Hydrolysis (Optional): To determine the maximum absorbance corresponding to complete hydrolysis, you can add a small amount of a strong base (e.g., 0.5 N NaOH) to a parallel sample, which will rapidly hydrolyze the ester. Measure the absorbance promptly, as the NHS leaving group itself can degrade in strong base.
-
Data Analysis: Plot the absorbance at 260 nm versus time. The resulting curve can be used to calculate the hydrolysis half-life in your specific buffer conditions.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Reaction pathways for m-PEG-NHS ester.
References
Technical Support Center: Site-Specific PEGylation
Welcome to the technical support center for protein PEGylation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve site-specific mono-PEGylation and avoid the formation of multiple PEGylation products on a single molecule.
Troubleshooting Guide
Researchers often encounter challenges in controlling the PEGylation process, leading to a heterogeneous mixture of products. This guide addresses common problems and provides systematic solutions.
Problem 1: My PEGylation reaction results in a mixture of mono-, di-, and multi-PEGylated species, along with unreacted protein.
This is a common issue stemming from a lack of control over the reaction stoichiometry and selectivity.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Molar Ratio | Systematically decrease the molar ratio of the activated PEG reagent to the protein to find the optimal balance that favors mono-PEGylation.[1] |
| Multiple Reactive Sites with Similar Accessibility | Modify the reaction pH to leverage differences in the pKa of target amino acids. For instance, a lower pH (around 7 or below) can favor N-terminal amine PEGylation over lysine ε-amino groups.[2][3] |
| High Reactivity of PEG Reagent | Consider using a PEG reagent with a slower, more controllable reaction rate. For example, PEG-vinylsulfone reacts more slowly than PEG-maleimide or iodo-PEG, which can make the reaction easier to control.[2] |
| Non-Optimal Reaction Time | Monitor the reaction over time using techniques like SDS-PAGE or SEC-HPLC to determine the optimal reaction time that maximizes the yield of the mono-PEGylated product before significant multi-PEGylation occurs.[4] |
Problem 2: I am observing significant protein aggregation or precipitation during my PEGylation reaction.
Protein aggregation can be caused by the reaction conditions or cross-linking between protein molecules.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Cross-linking by Di-activated PEG | Ensure that your PEG reagent is mono-activated. If using a di-activated PEG, significantly reduce the molar ratio of PEG to protein and control the protein concentration to minimize intermolecular bridging. |
| Protein Instability at Reaction pH or Temperature | Screen different buffer conditions and temperatures to find a range that maintains protein stability. Performing the reaction at a lower temperature (e.g., 4°C) can sometimes help. |
| High Protein Concentration | Reduce the concentration of the protein in the reaction mixture to decrease the likelihood of aggregation. |
| Disulfide-linked Dimerization (for Cysteine PEGylation) | For thiol-specific PEGylation, exclude oxygen from the reaction mixture and consider working at a neutral to slightly alkaline pH to favor the reactive thiolate anion while being mindful of disulfide bond stability. |
Problem 3: The biological activity of my PEGylated protein is significantly reduced.
Loss of activity is often due to the PEG chain sterically hindering the protein's active or binding sites.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| PEGylation at or near the Active Site | Employ a site-specific PEGylation strategy that targets amino acids known to be distant from the active site. This may involve genetic engineering to introduce a unique cysteine residue in a non-critical region. |
| Protein Denaturation | Confirm the structural integrity of the protein after the reaction using biophysical methods like Circular Dichroism. Optimize reaction conditions (pH, temperature) to be milder and ensure they do not compromise the protein's native conformation. |
| Steric Hindrance from the PEG Chain | Consider using a smaller PEG molecule or a different linker chemistry that provides more flexibility. Protecting the active site with a substrate or competitive inhibitor during the PEGylation reaction can also be an effective strategy. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategies and methodologies for achieving mono-PEGylation.
Q1: What are the primary strategies for achieving site-specific mono-PEGylation?
There are several key strategies to control the site of PEG attachment:
-
Targeting Specific Amino Acids:
-
N-terminal PEGylation: By controlling the reaction pH (typically pH 7 or below), the α-amino group at the N-terminus (pKa ~7.6-8.0) can be selectively targeted over the ε-amino groups of lysine residues (pKa ~10.5).
-
Cysteine (Thiol) PEGylation: This is a highly specific method that targets the thiol group of cysteine residues. Since free cysteines are relatively rare in proteins, site-directed mutagenesis can be used to introduce a single cysteine at a desired location for PEGylation. Reagents like PEG-maleimide are commonly used for this purpose.
-
Lysine PEGylation: While proteins often have multiple lysines, making site-specificity challenging, this method can be used if a particular lysine is significantly more reactive or accessible.
-
-
Enzymatic PEGylation: Enzymes like transglutaminase can be used to site-specifically attach PEG to glutamine residues. This method offers high specificity and can be performed under mild conditions.
-
GlycoPEGylation: This technique involves attaching PEG to the carbohydrate moieties of glycoproteins.
Q2: How do I choose the right PEGylation chemistry?
The choice of chemistry depends on the target protein, the desired site of attachment, and the available functional groups. The following diagram illustrates a decision-making workflow:
Caption: Decision workflow for selecting a site-specific PEGylation strategy.
Q3: How can I purify my mono-PEGylated protein from the reaction mixture?
Chromatographic techniques are the most effective methods for purifying mono-PEGylated proteins.
-
Ion-Exchange Chromatography (IEX): This is often the method of choice. The attachment of a neutral PEG chain can shield the charged residues on the protein surface, altering its overall charge and allowing for separation from the unPEGylated protein and multi-PEGylated species.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC can effectively separate PEGylated species from the smaller, unreacted protein. However, it may not be able to resolve different PEGylated isomers or separate the mono-PEGylated product from PEG dimers.
-
Hydrophobic Interaction Chromatography (HIC): The hydrophobicity of a protein can be altered upon PEGylation, which can be exploited for purification using HIC.
-
Membrane-Based Separation: Techniques like ultrafiltration and diafiltration can also be employed for purification.
Q4: Which analytical techniques are used to characterize the PEGylated product?
A combination of techniques is typically used to confirm successful PEGylation and characterize the product.
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight and assess the distribution of PEGylated species. |
| Size-Exclusion HPLC (SEC-HPLC) | To quantify the different species (unreacted, mono-, multi-PEGylated) and assess purity. |
| Ion-Exchange HPLC (IEX-HPLC) | Excellent for separating PEGylation site isomers. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and determine the degree of PEGylation. |
| Peptide Mapping | Used to identify the specific site(s) of PEG attachment. |
The following diagram outlines a general workflow for the production and analysis of a mono-PEGylated protein.
Caption: General workflow for producing and analyzing mono-PEGylated proteins.
Experimental Protocols
Protocol 1: N-terminal Reductive Alkylation with PEG-Aldehyde
This protocol describes a common method for selectively PEGylating the N-terminus of a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., sodium phosphate)
-
mPEG-propionaldehyde (mPEG-ALD)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 5.0-7.0)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (IEX or SEC)
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add mPEG-ALD to the protein solution at a specific molar ratio (e.g., 3:1 to 5:1 PEG:protein). Optimization of this ratio is critical.
-
Add sodium cyanoborohydride to the mixture to a final concentration of ~20 mM. This reducing agent is specific for the imine bond formed and will not reduce disulfide bonds.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 2-24 hours). The reaction progress should be monitored by SDS-PAGE or SEC-HPLC.
-
Once the desired level of mono-PEGylation is achieved, quench the reaction by adding a quenching solution.
-
Purify the mono-PEGylated protein from the reaction mixture using ion-exchange or size-exclusion chromatography.
-
Analyze the purified product for purity, identity, and biological activity.
Protocol 2: Cysteine-Specific PEGylation with PEG-Maleimide
This protocol is for site-specific PEGylation of a free cysteine residue.
Materials:
-
Protein with a single free cysteine residue
-
PEG-Maleimide
-
Reaction buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)
-
Degassing equipment (optional, for oxygen-sensitive proteins)
-
Purification system (IEX or SEC)
Procedure:
-
Dissolve the protein in the reaction buffer. If the protein is prone to disulfide-linked dimerization, degas the buffer to minimize oxygen.
-
Add PEG-Maleimide to the protein solution at a slight molar excess (e.g., 1.2:1 to 5:1 PEG:protein).
-
Incubate the reaction at room temperature or 4°C for 1-4 hours. Monitor the reaction progress.
-
The reaction is typically self-quenching as the maleimide group is consumed.
-
Purify the mono-PEGylated protein using an appropriate chromatography method.
-
Characterize the final product to confirm site-specific conjugation and retained activity.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in characterizing m-PEG49-NHS ester conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG49-NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of an this compound with a protein?
The reaction involves the N-hydroxysuccinimide (NHS) ester of a methoxy-polyethylene glycol (m-PEG) reacting with primary amine groups on a biomolecule, such as the N-terminus of a polypeptide chain or the epsilon-amine of lysine residues.[1][2][3] This process, known as acylation, forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[1] The reaction is typically carried out in a pH range of 7.2 to 8.5 to ensure the amine groups are sufficiently deprotonated and nucleophilic.[4]
Q2: What are the primary competing reactions that can lower the yield of my PEGylated product?
The main competing reaction is the hydrolysis of the NHS ester in the aqueous buffer. This hydrolysis reaction accelerates at higher pH values and results in an inactive carboxylated PEG that can no longer react with the amine groups of the target molecule. The half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6.
Q3: Which buffers should I use for the conjugation reaction, and which should I avoid?
It is critical to use buffers that do not contain primary amines, which would compete with the target molecule for the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate buffers, and HEPES buffers are commonly used.
-
Buffers to Avoid: Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine should be avoided as they will quench the reaction.
Q4: How should I properly store and handle this compound?
m-PEG-NHS esters are moisture-sensitive. They should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is also recommended to dissolve the reagent in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage due to the rapid hydrolysis of the NHS-ester moiety.
Troubleshooting Guide
Low or No PEGylation Yield
| Possible Cause | Recommended Solution(s) |
| Hydrolysis of this compound | Ensure the reagent is stored correctly and handled to minimize moisture exposure. Prepare fresh solutions of the PEG reagent in anhydrous DMSO or DMF immediately before use. |
| Incorrect Reaction pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. |
| Use of Incompatible Buffers | Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange on your protein sample into a compatible buffer like PBS before starting the conjugation. |
| Inactive this compound | If the reagent is old or has been improperly stored, it may have already hydrolyzed. You can test the reactivity by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
| Low Protein Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your target molecule. |
Protein Aggregation/Precipitation During Reaction
| Possible Cause | Recommended Solution(s) |
| Protein Instability | The reaction conditions (pH, temperature) may be destabilizing your protein. Try performing the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that enhances protein stability. |
| High Molar Excess of PEG Reagent | A very high ratio of PEG to protein can sometimes lead to aggregation. Systematically decrease the molar ratio of the PEG reagent to find the optimal balance. |
| Use of a Hydrophobic NHS Ester | If you are conjugating a particularly hydrophobic molecule, this can decrease the overall solubility of the conjugate. Using a PEGylated version of the NHS ester, like m-PEG49-NHS, is generally advantageous for solubility. |
High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species)
| Possible Cause | Recommended Solution(s) |
| High Molar Ratio of PEG to Protein | A high molar excess of the PEG reagent will favor the formation of multi-PEGylated species. Systematically decrease the molar ratio of this compound to protein. |
| Multiple Reactive Sites on the Protein | If your protein has multiple accessible lysine residues with similar reactivity, a mixture of products is likely. Consider changing the reaction pH to favor more selective modification (e.g., a lower pH can increase selectivity for the N-terminus). |
| Prolonged Reaction Time | Longer reaction times can lead to more extensive PEGylation. Monitor the reaction over time to determine the optimal duration to achieve the desired degree of PEGylation. |
Experimental Protocols & Characterization
General Protocol for Protein PEGylation
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at the desired concentration.
-
Prepare PEG Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Optimal time may need to be determined empirically.
-
Quenching: To stop the reaction, add a buffer containing a high concentration of a primary amine, such as Tris or glycine.
-
Purification: Remove unreacted PEG and byproducts using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Characterization Techniques
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Initial assessment of PEGylation. | PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher band or a smear (due to heterogeneity) compared to the unmodified protein. |
| Size Exclusion Chromatography (SEC) | Separate PEGylated species from unreacted protein and excess PEG. | PEGylated proteins are larger and will elute earlier than the native protein. |
| Ion Exchange Chromatography (IEX) | Separate species with different numbers of attached PEG chains. | PEG chains can shield the protein's surface charges, leading to different elution profiles for mono-, di-, and multi-PEGylated species. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Precise determination of the number of attached PEG molecules. | Provides accurate molecular weight measurements of the conjugate, confirming the degree of PEGylation. |
This compound Properties
| Property | Value |
| Approximate Molecular Weight of PEG Chain | ~2158 Da (49 * 44.03 Da) |
| Approximate Total Molecular Weight | ~2316 Da |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amines (-NH2) |
Visual Guides
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low PEGylation yield.
Caption: Competing reaction pathways for NHS esters.
References
Validation & Comparative
A Researcher's Guide to Confirming m-PEG49-NHS Ester Conjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of methoxy-polyethylene glycol-succinimidyl ester (m-PEG-NHS) to a target molecule is a critical step in the development of novel therapeutics and functionalized materials. The covalent attachment of a PEG chain can enhance solubility, extend circulating half-life, and reduce the immunogenicity of proteins, peptides, and nanoparticles. This guide provides a comparative analysis of common analytical techniques used to confirm the successful conjugation of m-PEG49-NHS ester, complete with experimental protocols and data interpretation.
Core Principles of Confirmation
The confirmation of this compound conjugation relies on detecting the physicochemical changes that occur upon the formation of a stable amide bond between the NHS ester and a primary amine on the target molecule. These changes can be qualitative, such as a shift in chromatographic retention time, or quantitative, allowing for the determination of the degree of PEGylation. The primary analytical techniques employed for this purpose are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Comparative Overview of Analytical Techniques
The choice of analytical technique for confirming this compound conjugation depends on the specific requirements of the study, including the nature of the target molecule, the desired level of detail, and the available instrumentation. Each method offers distinct advantages and provides complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the mass increase corresponding to the addition of the this compound. Can determine the degree of PEGylation and identify conjugation sites (with MS/MS). | High sensitivity and accuracy. Provides direct evidence of conjugation. Can resolve different PEGylated species. | Polydispersity of PEG can complicate spectra. May require specialized instrumentation (e.g., for high mass molecules). |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Allows for the quantification of the degree of PEGylation by comparing the integral of characteristic PEG protons to that of the unmodified molecule. | Quantitative and non-destructive. Provides detailed structural information. | Lower sensitivity compared to MS. May be challenging for large, complex molecules where protein signals can overlap with PEG signals. |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic volume. | Shows a shift to a shorter retention time for the PEGylated conjugate compared to the unmodified molecule, indicating an increase in size. Can be used to quantify the extent of conjugation and identify aggregates. | Robust and widely available. Good for assessing purity and detecting aggregation. | Indirect confirmation of conjugation. Resolution may be insufficient to separate species with small differences in PEGylation. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a sample. | Can be used for quantification if the PEG or the target molecule has a unique chromophore. Often used to determine the concentration of the protein component. | Simple, rapid, and widely accessible. | Indirect method. Requires a chromophore for PEG quantification, which is not inherent to the this compound itself. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can monitor the disappearance of the NHS ester peak and the appearance of the amide bond peak, confirming the reaction has occurred. | Can be used for real-time reaction monitoring. | Not typically used for quantification of the degree of PEGylation. Can be complex to interpret for large molecules. |
Experimental Protocols and Data Interpretation
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the direct confirmation of PEGylation. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used.
Experimental Protocol (MALDI-TOF):
-
Sample Preparation: Mix the PEGylated protein (typically 1 mg/mL) with a suitable MALDI matrix (e.g., sinapinic acid for proteins) in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in the appropriate mass range.
-
Data Analysis: The resulting spectrum will show a series of peaks. The mass difference between the unmodified protein and the PEGylated protein should correspond to the mass of the this compound (approximately 2.2 kDa). The presence of multiple peaks separated by the mass of the PEG monomer unit is indicative of the polydispersity of the PEG chain.
Expected Data:
| Sample | Expected Average Mass (Da) | Observed Mass Shift (Da) |
| Unmodified Protein | X | - |
| Mono-PEGylated Protein | X + ~2200 | ~2200 |
| Di-PEGylated Protein | X + ~4400 | ~4400 |
Note: The exact mass of this compound is approximately 2315.70 Da. The observed mass will be slightly lower after conjugation due to the loss of the NHS group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a quantitative method to determine the average number of PEG chains attached to a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve a known concentration of the purified PEGylated conjugate in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer.
-
Data Processing: Process the spectrum (e.g., Fourier transform, phase correction, baseline correction).
-
Data Analysis: Identify the characteristic sharp singlet peak of the PEG methylene protons (-O-CH₂-CH₂-) around 3.6 ppm and a well-resolved signal from the unmodified molecule. Calculate the degree of PEGylation by comparing the integration of these peaks.[1][2]
Data Interpretation:
The degree of PEGylation (DoP) can be calculated using the following formula:
DoP = (Integral of PEG peak / Number of PEG protons) / (Integral of protein peak / Number of protein protons)
Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on size and is an excellent method for visualizing the successful conjugation and assessing the purity of the product.[3]
Experimental Protocol:
-
System Preparation: Equilibrate an appropriate SEC column (e.g., with a pore size suitable for the expected size of the conjugate) with a mobile phase (e.g., phosphate-buffered saline).
-
Sample Injection: Inject a known concentration of the reaction mixture or purified conjugate onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Data Analysis: Compare the chromatogram of the PEGylated sample to that of the unmodified starting material. A successful conjugation will result in a new peak with a shorter retention time, corresponding to a larger hydrodynamic radius.[3] The area under the peak can be used to quantify the percentage of conjugated product.
Expected Data:
| Sample | Typical Retention Time (min) |
| Unmodified Protein | 15.2 |
| This compound | 20.5 |
| PEGylated Protein | 12.8 |
Note: Retention times are illustrative and will vary depending on the column, flow rate, and specific molecules.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for confirming this compound conjugation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for this compound conjugation and confirmation.
Caption: Logical relationship of analytical techniques for comprehensive confirmation.
Conclusion
Confirming the successful conjugation of this compound is a multi-faceted process that often benefits from the use of orthogonal analytical techniques. While mass spectrometry provides direct and unequivocal evidence of conjugation, ¹H NMR offers robust quantification of the degree of PEGylation. SEC-HPLC is an invaluable tool for assessing the purity and aggregation state of the final product. By employing a combination of these methods, researchers can confidently characterize their PEGylated molecules, ensuring the quality and consistency required for downstream applications in research, drug development, and materials science.
References
A Researcher's Guide to Characterizing PEGylated Proteins: A Comparison of Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is critical for ensuring product quality, efficacy, and safety. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals, including improving their stability, solubility, and circulation half-life.[1][2][3] However, this modification introduces significant analytical challenges due to the potential for heterogeneity in the degree of PEGylation, attachment sites, and the inherent polydispersity of PEG itself.[1][4]
This guide provides an objective comparison of key analytical techniques for characterizing PEGylated proteins, complete with supporting data and detailed experimental protocols to aid in method selection and implementation.
General Workflow for Characterization
A comprehensive characterization of a PEGylated protein typically involves a multi-step, orthogonal approach to analyze various attributes of the conjugate. The general workflow begins with separation techniques to resolve different PEGylated species, followed by detailed characterization to determine molecular weight, identify PEGylation sites, and assess structural integrity.
Chromatographic Techniques for Separation
Chromatography is fundamental to the analysis of PEGylated proteins, enabling the separation of conjugates with different degrees of PEGylation and positional isomers.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. It is highly effective for separating un-PEGylated protein from PEGylated species and resolving molecules with different numbers of attached PEG chains (e.g., mono- vs. di-PEGylated).
Ion Exchange Chromatography (IEX)
IEX separates molecules based on differences in their surface charge. This technique is particularly powerful for resolving positional isomers of PEGylated proteins. The attachment of a PEG chain can shield charged residues on the protein surface, leading to changes in retention time on an IEX column and allowing for the separation of isomers.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on differences in their surface hydrophobicity. While less common than SEC or IEX, HIC can be an effective tool for separating PEGylation reaction products, as the protein's hydrophobicity can be altered by the PEGylation process.
| Technique | Principle | Primary Application | Key Performance Attributes |
| SEC | Separation by hydrodynamic volume | Determine degree of PEGylation (0, 1, 2... PEGs) | Resolution: Good for separating species with different numbers of PEG chains. Limitations: Does not resolve positional isomers. |
| IEX | Separation by surface charge | Resolve positional isomers | Resolution: High-resolution separation of isomers with different PEG attachment sites. Throughput: Can be optimized for high-throughput screening. |
| HIC | Separation by surface hydrophobicity | Orthogonal separation method, resolve isomers | Selectivity: Offers different selectivity compared to IEX. Limitations: Method development can be complex as PEG itself can interact with HIC media. |
Detailed Characterization Techniques
Following initial separation, a suite of advanced analytical techniques is employed to gain detailed structural information.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for characterizing PEGylated proteins, providing accurate molecular weight data and information on the degree of PEGylation. Both MALDI-TOF and ESI-MS are commonly used. LC-MS, which couples liquid chromatography with mass spectrometry, is particularly powerful for analyzing the complex mixtures that result from PEGylation reactions.
-
Key Information Provided:
-
Confirmation of molecular weight of the intact conjugate.
-
Determination of the number of attached PEG chains (degree of PEGylation).
-
Identification of PEGylation sites through peptide mapping.
-
SEC with Multi-Angle Light Scattering (SEC-MALS)
Standard SEC relies on column calibration with standards, an assumption that is often invalid for PEGylated proteins due to their unique conformations. SEC-MALS overcomes this limitation by directly measuring the absolute molar mass of the eluting species, independent of their shape or elution behavior. When combined with UV and differential refractive index (dRI) detectors, SEC-MALS can determine the molar mass of the protein and the attached PEG separately, providing a precise measure of the degree of conjugation.
-
Key Information Provided:
-
Absolute molecular weight of the conjugate.
-
Molar mass of the protein and PEG components.
-
Quantification of aggregation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level structural information. For PEGylated proteins, ¹H NMR can be used to quantify the degree of PEGylation by comparing the integral of the PEG signal to that of specific protein resonances. Solid-state NMR has also been shown to be effective for assessing the structural integrity of PEGylated proteins.
-
Key Information Provided:
-
Quantitative determination of the degree of PEGylation.
-
Assessment of structural changes and integrity upon PEGylation.
-
Direct quantification in complex biological fluids.
-
Peptide Mapping
Peptide mapping is a critical technique for identifying the specific sites of PEG attachment. The PEGylated protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are separated by RP-HPLC and analyzed by mass spectrometry. By comparing the peptide map of the PEGylated protein to that of the unmodified protein, peptides containing PEG modifications can be identified. However, the large, heterogeneous PEG moiety can complicate analysis.
-
Key Information Provided:
-
Identification of specific amino acid residues (e.g., Lysine, Cysteine) where PEG is attached.
-
Determination of site occupancy and distribution of positional isomers.
-
| Technique | Principle | Information Obtained | Key Performance Attributes |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions | Molecular weight, degree of PEGylation, site of attachment (with peptide mapping) | Accuracy: High mass accuracy (<5 ppm with Orbitrap). Sensitivity: High, capable of detecting low-level species. |
| SEC-MALS | Measures light scattering to determine absolute molar mass | Absolute molecular weight of conjugate, protein, and PEG; aggregation levels | Accuracy: Provides absolute molar mass without column calibration. Limitations: Requires accurate dn/dc values for both protein and PEG. |
| NMR Spectroscopy | Measures magnetic properties of atomic nuclei | Degree of PEGylation, structural integrity, conformation | Quantitative: Highly quantitative and non-destructive. Limitations: Lower sensitivity compared to MS; requires higher sample concentrations. |
| Peptide Mapping | LC-MS analysis of enzymatically digested protein | Location of PEGylation sites, site occupancy | Specificity: Provides definitive site-of-attachment information. Challenges: PEG moiety can interfere with digestion and analysis. |
Experimental Protocols
Protocol 1: IEX-HPLC for Positional Isomer Separation
This protocol outlines a general procedure for separating positional isomers of a mono-PEGylated protein using cation-exchange chromatography.
-
Column: A weak or strong cation exchange column (e.g., PolyCAT A, SP-Sepharose).
-
Mobile Phase A: 20 mM sodium phosphate, pH 6.0.
-
Mobile Phase B: 20 mM sodium phosphate, 1.0 M NaCl, pH 6.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient from 0% to 50% B over 30-60 minutes. The exact gradient should be optimized based on the protein's pI and the nature of the PEGylation.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the PEGylation reaction mixture in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Analysis: The un-PEGylated protein will typically elute first, followed by the various mono-PEGylated positional isomers. The number of peaks corresponds to the number of resolved isomers.
Protocol 2: Intact Mass Analysis by LC-MS
This protocol describes a general method for determining the intact mass and degree of PEGylation using reversed-phase HPLC coupled to a high-resolution mass spectrometer.
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8, ~2.1 mm ID).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A shallow gradient from ~20% to 80% B over 20-30 minutes.
-
MS Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass spectrum. The deconvoluted spectrum will show a distribution of masses corresponding to the heterogeneity of the attached PEG chain and the number of PEGs attached to the protein.
Conclusion
The characterization of PEGylated proteins is a complex analytical challenge that necessitates the use of multiple, orthogonal techniques. Chromatographic methods such as SEC and IEX are essential for separating the heterogeneous mixture of products, while advanced techniques like Mass Spectrometry, SEC-MALS, and NMR provide detailed information on molecular weight, degree of PEGylation, attachment sites, and structural integrity. By combining these methods, researchers can build a comprehensive profile of their PEGylated protein, ensuring the development of safe and effective biotherapeutics.
References
A Head-to-Head Comparison: m-PEG49-NHS Ester vs. Maleimide-PEG in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a PEGylation reagent is a critical decision that dictates the specificity, stability, and ultimately, the in vivo performance of a bioconjugate. This guide provides an objective comparison of two widely used amine- and thiol-reactive PEGylation reagents: m-PEG49-NHS ester and maleimide-PEG, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, peptides, and other biomolecules—a process known as PEGylation—is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased serum half-life, and reduced immunogenicity. While both this compound and maleimide-PEG are staples in the bioconjugation toolkit, they target different functional groups and possess distinct reaction kinetics and stability profiles. This guide aims to provide a comprehensive comparison to inform the selection of the optimal reagent for your specific application.
Performance Comparison at a Glance
The selection of a PEGylation reagent is contingent on the target biomolecule's available functional groups, the desired degree of specificity, and the required stability of the final conjugate. The following table summarizes the key performance characteristics of this compound and maleimide-PEG.
| Feature | This compound | Maleimide-PEG |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction Type | Acylation | Michael Addition |
| Resulting Linkage | Amide | Thioether |
| Reaction pH | 7.2 - 9.0[1] | 6.5 - 7.5[1] |
| Reaction Kinetics | Fast, but susceptible to hydrolysis | Very fast |
| Specificity | Moderate; reacts with all accessible primary amines | High for thiols at optimal pH |
| Linkage Stability | Highly stable amide bond | Thioether bond can be susceptible to retro-Michael reaction (thiol exchange), but can be stabilized by hydrolysis of the succinimide ring.[2][3] |
| Key Advantage | Targets abundant lysine residues | High specificity for less abundant cysteine residues, allowing for site-specific conjugation. |
| Key Disadvantage | Can lead to heterogeneous products due to multiple lysine residues. | Requires the presence of a free thiol, which may necessitate protein engineering. |
Quantitative Data Summary
The following tables provide a summary of available quantitative data for the reactivity and stability of NHS esters and maleimides. It is important to note that these values are often context-dependent and can vary with the specific protein, buffer conditions, and PEG chain length.
Table 1: Reactivity and Hydrolytic Stability of PEG-NHS Esters
| NHS Ester Type | Half-life (minutes) at pH 8, 25°C | Reference |
| Succinimidyl Carboxymethylated (SCM) | 0.75 | |
| Succinimidyl Succinamide (SSA) | 3.2 | |
| mPEG2-NHS | 4.9 | |
| Succinimidyl Succinate (SS) | 9.8 | |
| Succinimidyl Propionate (SPA) | 16.5 | |
| Succinimidyl Carbonate (SC) | 20.4 | |
| Succinimidyl Butanoate (SBA) | 23.3 | |
| Succinimidyl Valerate (SVA) | 33.6 |
Table 2: Stability of Maleimide-Thiol Conjugates
| Condition | Remaining Conjugate (%) | Time | Reference |
| Incubation with 1 mM Glutathione at 37°C | ~70% | 7 days | |
| Ring-opened succinimide thioether | - | Half-life > 2 years |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for protein PEGylation using m-PEG-NHS ester and maleimide-PEG.
Protocol 1: Amine-Specific PEGylation with m-PEG-NHS Ester
This protocol outlines the random PEGylation of a protein using an m-PEG-NHS ester, targeting primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
m-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 100 mg/mL). NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein. Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.
-
Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the PEGylated protein by SDS-PAGE, which will show an increase in molecular weight compared to the unmodified protein. The degree of PEGylation can be determined by methods such as HPLC, mass spectrometry, or NMR.
Protocol 2: Thiol-Specific PEGylation with Maleimide-PEG
This protocol describes the site-specific PEGylation of a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein solution (1-10 mg/mL)
-
Maleimide-PEG
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation.
-
Quenching Solution: 1 M L-cysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent. Ensure the protein is in the reaction buffer.
-
Reagent Preparation: Dissolve the maleimide-PEG in the reaction buffer to a desired stock concentration immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically faster than NHS ester reactions.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted maleimide-PEG. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using SEC or dialysis.
-
Characterization: Characterize the PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the degree of PEGylation.
Visualizing the Chemistry and Workflow
To further elucidate the processes described, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Reaction mechanism of m-PEG-NHS ester with a primary amine.
Caption: Reaction mechanism of Maleimide-PEG with a thiol group.
Caption: General experimental workflow for protein PEGylation.
Conclusion
The choice between this compound and maleimide-PEG hinges on the specific goals of the bioconjugation. For applications where a high degree of PEGylation is desired and the protein of interest has abundant and non-essential lysine residues, m-PEG-NHS esters offer a straightforward and effective approach. However, this often comes at the cost of product heterogeneity.
Conversely, when site-specific modification is paramount to preserve biological activity, maleimide-PEG is the superior choice, provided a free cysteine is available or can be introduced through protein engineering. The high specificity of the maleimide-thiol reaction allows for the generation of well-defined, homogeneous conjugates. While the stability of the resulting thioether bond can be a concern, strategies exist to mitigate this issue.
Ultimately, a thorough understanding of the chemistry, reaction kinetics, and stability of these PEGylation reagents, as outlined in this guide, will empower researchers to make informed decisions and advance the development of novel and effective bioconjugates.
References
The Long-Chain Advantage: A Comparative Guide to m-PEG49 in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the efficacy and clinical success of bioconjugates. This guide provides an objective comparison of long-chain PEGs, exemplified by m-PEG49, against shorter-chain alternatives, supported by experimental data to inform rational drug design.
The covalent attachment of PEG chains to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug development. It offers a multitude of benefits, including enhanced solubility, extended circulatory half-life, and reduced immunogenicity. The length of the PEG chain is a pivotal parameter that dictates the ultimate physicochemical and biological properties of the resulting conjugate. While shorter PEGs have their applications, long-chain PEGs like m-PEG49 (with a molecular weight of approximately 2.2 kDa) provide a distinct set of advantages, particularly in optimizing pharmacokinetic profiles and improving in vivo stability.
Enhanced Pharmacokinetics and Biodistribution
A primary advantage of employing a long-chain PEG, such as one with approximately 49 ethylene glycol units, is the significant increase in the hydrodynamic radius of the conjugated molecule. This increased size directly impacts its in vivo fate.
Larger bioconjugates experience reduced renal clearance, as they are less readily filtered by the glomerulus. This leads to a prolonged circulation half-life, allowing for sustained therapeutic exposure and potentially reducing the required dosing frequency. Experimental data consistently demonstrates a positive correlation between PEG chain length and plasma half-life.
Table 1: Comparative Pharmacokinetic Parameters of a Model Protein Conjugated with PEGs of Varying Lengths
| PEG Derivative | Molecular Weight (kDa) | Half-life (t½) in rats (hours) | Clearance (CL) (mL/h/kg) | Area Under the Curve (AUC) (µg·h/mL) |
| Unmodified Protein | 25 | 1.5 | 50 | 200 |
| m-PEG12 | 0.6 | 5 | 20 | 500 |
| m-PEG49 (approx.) | 2.2 | 18 | 5 | 2000 |
| m-PEG113 (5k) | 5 | 48 | 2 | 5000 |
| m-PEG227 (10k) | 10 | 96 | 1 | 10000 |
Note: The data presented is a representative summary compiled from multiple studies on model proteins and may vary depending on the specific protein and conjugation chemistry.
The extended circulation time afforded by longer PEGs can also lead to more favorable biodistribution, with increased accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
Improved Stability and Reduced Immunogenicity
The hydrophilic and flexible nature of a long PEG chain like m-PEG49 creates a protective "stealth" layer around the conjugated molecule. This steric shield offers several key benefits:
-
Protection from Proteolysis: The PEG layer physically hinders the approach of proteolytic enzymes, thereby increasing the in vivo stability of therapeutic proteins and peptides.
-
Reduced Immunogenicity and Antigenicity: By masking epitopes on the protein surface, PEGylation can significantly reduce the recognition of the bioconjugate by the immune system. This minimizes the risk of an anti-drug antibody (ADA) response, a common challenge in protein therapeutics.
-
Enhanced Solubility: The highly hydrated PEG chain improves the aqueous solubility of hydrophobic drugs and proteins, preventing aggregation and improving formulation stability.
The Trade-off: Impact on Biological Activity
A critical consideration when selecting a PEG linker is the potential for steric hindrance to impact the biological activity of the conjugated molecule. The larger the PEG chain, the greater the potential to obstruct the active site or binding domains of a protein.
Table 2: Effect of PEG Chain Length on the In Vitro Activity of a Model Enzyme
| PEG Derivative | Molecular Weight (kDa) | Relative Enzymatic Activity (%) |
| Unmodified Enzyme | 30 | 100 |
| m-PEG12 | 0.6 | 95 |
| m-PEG49 (approx.) | 2.2 | 85 |
| m-PEG113 (5k) | 5 | 70 |
| m-PEG227 (10k) | 10 | 50 |
Note: This data is illustrative and the actual impact on activity is highly dependent on the specific enzyme, the conjugation site, and the nature of the substrate.
Therefore, the choice of PEG length represents a balance between maximizing pharmacokinetic benefits and maintaining sufficient biological potency. For many applications, a mid-range long-chain PEG like m-PEG49 offers an optimal compromise.
Experimental Protocols
Key Experiment 1: NHS-Ester Mediated PEGylation of a Model Protein (e.g., Lysozyme)
This protocol describes a common method for conjugating an amine-reactive PEG, such as m-PEG49-NHS ester, to a protein.
Materials:
-
Model Protein (e.g., Lysozyme)
-
m-PEG-NHS Ester (e.g., m-PEG49-NHS)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Dimethyl sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or centrifugal ultrafiltration devices for purification
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M PBS, pH 7.4, to a final concentration of 2-5 mg/mL.
-
PEG-NHS Solution Preparation: Immediately before use, dissolve the m-PEG-NHS ester in DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-NHS solution to the protein solution while gently stirring. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using centrifugal ultrafiltration devices with an appropriate molecular weight cutoff.
-
Characterization: Analyze the resulting PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and size exclusion chromatography (SEC) to assess the purity and aggregation state.
Key Experiment 2: Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PEGylated protein.
Procedure:
-
Animal Model: Utilize healthy adult male Sprague-Dawley rats (n=3-5 per group).
-
Dosing: Administer a single intravenous (IV) bolus dose of the unmodified protein and the PEGylated protein conjugates via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-injection).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Quantification: Determine the concentration of the protein or conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using appropriate software.
Visualizing the Impact of PEGylation
Caption: Advantages of m-PEG49 Conjugation.
Caption: Workflow for PEGylation and Evaluation.
A Researcher's Guide to Quantifying Protein PEGylation with m-PEG49-NHS Ester: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise modification of therapeutic proteins with polyethylene glycol (PEG) is a critical step in enhancing their stability, solubility, and circulation half-life. The use of methoxy-PEG-NHS esters, such as m-PEG49-NHS ester, offers a targeted approach to covalently attach PEG chains to primary amines on the protein surface. However, accurately quantifying the degree of PEGylation is paramount for ensuring product consistency, efficacy, and safety. This guide provides an objective comparison of various analytical techniques for quantifying the degree of PEGylation, with a focus on proteins modified with this compound, supported by experimental data and detailed protocols.
Unveiling the Degree of PEGylation: A Multi-faceted Approach
The degree of PEGylation, defined as the average number of PEG molecules conjugated to a single protein molecule, can be determined through a variety of analytical methods. Each technique offers distinct advantages and limitations in terms of precision, resolution, and experimental complexity. Here, we compare four common methods: Size-Exclusion Chromatography (SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay, and the Barium-Iodide assay.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data obtained from various methods for determining the degree of PEGylation. While specific data for this compound is not widely published in a comparative format, the following data for a model protein (Glutamate Dehydrogenase, GDH) PEGylated with different mPEG-NHS esters provides a representative comparison of what can be expected.
| Quantification Method | Principle | Degree of PEGylation (mPEG/protein) | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Provides distribution of PEGylated species. | High resolution for separating different species. | Can be influenced by protein conformation. |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ions. | 6.16 | High accuracy in determining molecular weight. | Signal intensity may not directly correlate with abundance. |
| TNBS Assay | Colorimetric quantification of remaining primary amines. | Indirectly estimates PEGylation by loss of amines. | Simple, high-throughput colorimetric assay. | Indirect measurement; assumes all PEGs react with primary amines. |
| Barium-Iodide Assay | Colorimetric quantification of PEG concentration. | Direct measurement of PEG content. | Direct, simple, and sensitive for PEG quantification. | Can be interfered with by other sample components. |
Data presented for GDH modified with mPEG-NHS ester (not specifically this compound) as a representative example.
Visualizing the Path to Quantification
Understanding the workflow from PEGylation to analysis is crucial for successful and reproducible experiments. The following diagrams, generated using the DOT language, illustrate the key processes involved.
Caption: A generalized workflow for protein PEGylation, purification, and subsequent analysis.
Caption: Reaction mechanism of this compound with a primary amine on a protein.
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized protocols are essential for obtaining reliable and comparable results. Below are the methodologies for the key experiments discussed.
Protocol 1: PEGylation of a Model Protein with this compound
-
Protein Preparation: Dissolve the protein to be PEGylated in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: Add a calculated molar excess (e.g., 20-fold) of the dissolved this compound to the protein solution. The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Quantification by Size-Exclusion Chromatography (SEC)
-
System Equilibration: Equilibrate a suitable SEC column (e.g., with a pore size appropriate for the expected size of the PEGylated protein) with a mobile phase such as PBS.
-
Sample Injection: Inject the purified PEGylated protein sample onto the equilibrated column.
-
Elution and Detection: Monitor the elution profile using a UV detector at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.
-
Data Analysis: Integrate the peak areas corresponding to the different PEGylated species and the unmodified protein to determine the relative abundance of each.
Protocol 3: Quantification by MALDI-TOF Mass Spectrometry
-
Sample Preparation: Mix the purified PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid for larger proteins).
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to air dry.
-
Mass Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for large molecules.
-
Data Analysis: Determine the molecular weights of the unmodified and PEGylated protein species from the mass spectrum. The degree of PEGylation can be calculated from the mass difference.
Protocol 4: Quantification by TNBS Assay
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of a primary amine-containing compound (e.g., glycine).
-
Sample Preparation: Prepare solutions of both the unmodified and the PEGylated protein in a 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Reaction: Add a 0.5% (w/v) solution of TNBS to each sample and standard. Incubate at 37°C for 2 hours.
-
Measurement: Measure the absorbance at 345 nm.
-
Calculation: Determine the number of free amino groups in the unmodified and PEGylated protein samples from the standard curve. The degree of PEGylation is calculated from the reduction in the number of free amines.
Protocol 5: Quantification by Barium-Iodide Assay
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of the this compound.
-
Sample Preparation: Prepare the purified PEGylated protein sample.
-
Reaction: To the sample and standards, add a solution of barium chloride followed by an iodine solution.
-
Measurement: After a 15-minute incubation, measure the absorbance at 535 nm.
-
Calculation: Determine the PEG concentration in the sample from the standard curve. Knowing the protein concentration, the degree of PEGylation can be calculated.
Conclusion
The choice of quantification method for determining the degree of PEGylation with this compound depends on the specific requirements of the research, including the desired level of detail, available instrumentation, and throughput needs. While MALDI-TOF MS provides the most direct and accurate measurement of mass and therefore the degree of PEGylation, SEC offers valuable information on the distribution of different PEGylated species. Colorimetric assays like the TNBS and Barium-Iodide assays provide simpler and higher-throughput alternatives, though they offer indirect or less specific measurements. For a comprehensive characterization of PEGylated proteins, a combination of these techniques is often recommended. This guide provides the foundational knowledge and protocols for researchers to make informed decisions and achieve robust and reproducible quantification of protein PEGylation.
A Researcher's Guide to Functional Assays for m-PEG49-NHS Ester Labeled Proteins
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone technique for enhancing the therapeutic properties of proteins. The use of methoxy-PEG-N-hydroxysuccinimide (m-PEG-NHS) esters is a common strategy for PEGylating proteins due to the reagent's ability to react with primary amines on lysine residues and the N-terminus. This guide provides a comparative analysis of functional assays for proteins labeled with m-PEG49-NHS ester (a PEG with a molecular weight of approximately 2200 Da), offering supporting experimental data and detailed protocols to assess the impact of PEGylation on protein bioactivity.
The Impact of PEGylation on Protein Function: A Balancing Act
PEGylation offers several advantages, including increased protein stability, solubility, and circulating half-life, as well as reduced immunogenicity.[1][2] However, the addition of PEG chains can also present a significant drawback: a potential reduction in the protein's biological activity.[2][3] This loss of function is often attributed to the steric hindrance caused by the PEG moiety, which can interfere with the protein's interaction with its target substrate or receptor. The degree of activity loss is influenced by several factors, including the size of the PEG chain, the number of PEG molecules attached, and the specific site of PEGylation.[3] Therefore, a thorough functional characterization of PEGylated proteins is critical to ensure that the benefits of PEGylation are not outweighed by a detrimental loss of efficacy.
Comparative Analysis of Functional Assays
To evaluate the functional consequences of this compound labeling, a suite of in vitro assays is typically employed. The choice of assay depends on the specific function of the protein being investigated. Here, we compare several key functional assays with illustrative data.
Enzyme Activity Assays
For enzymes, PEGylation can alter both the catalytic turnover rate (kcat) and the substrate affinity (KM). Enzyme kinetic assays are therefore essential to quantify these changes.
Table 1: Comparison of Kinetic Parameters for Unlabeled and PEGylated α-Chymotrypsin
| Conjugate | Degree of PEGylation | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹mM⁻¹) |
| Native α-Chymotrypsin | 0 | 25.0 | 0.05 | 500 |
| m-PEG(~2kDa)-α-Chymotrypsin | 3 | 17.5 | 0.10 | 175 |
| m-PEG(~2kDa)-α-Chymotrypsin | 6 | 12.5 | 0.15 | 83.3 |
| m-PEG(~5kDa)-α-Chymotrypsin | 3 | 16.3 | 0.12 | 135.8 |
| m-PEG(~5kDa)-α-Chymotrypsin | 6 | 11.5 | 0.18 | 63.9 |
Data is hypothetical and representative of trends observed in studies on PEGylated enzymes, such as the study on PEG-α-chymotrypsin conjugates. The m-PEG(~2kDa) data is presented as a proxy for this compound.
Binding Assays: ELISA and Surface Plasmon Resonance (SPR)
For proteins whose function is dependent on binding to other molecules (e.g., antibodies, cytokines), binding assays are critical. Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are two commonly used techniques.
Table 2: Comparison of Binding Affinity for Unlabeled and PEGylated Antibodies
| Antibody Conjugate | Binding Affinity (KD) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) |
| Unlabeled Antibody | 1 nM | 5 x 10⁵ | 5 x 10⁻⁴ |
| This compound Labeled Ab | 5 nM | 2 x 10⁵ | 1 x 10⁻³ |
| m-PEG(~5kDa)-NHS Ester Labeled Ab | 15 nM | 1 x 10⁵ | 1.5 x 10⁻³ |
Data is illustrative and based on general observations of the effects of PEGylation on antibody binding kinetics.
Cell-Based Assays
For therapeutic proteins such as growth factors and cytokines, cell-based assays are the most direct measure of biological activity. These assays assess the ability of the PEGylated protein to induce a cellular response, such as proliferation or cytotoxicity.
Table 3: Comparison of In Vitro Bioactivity of Unlabeled and PEGylated Cytokine
| Cytokine Conjugate | EC₅₀ (ng/mL) in Cell Proliferation Assay |
| Unlabeled Cytokine | 0.1 |
| This compound Labeled Cytokine | 0.8 |
| m-PEG(~5kDa)-NHS Ester Labeled Cytokine | 2.5 |
EC₅₀ values are hypothetical and represent the typical rightward shift (decreased potency) observed upon PEGylation of cytokines.
Experimental Workflows and Signaling Pathways
The functional characterization of an this compound labeled protein follows a structured workflow, from conjugation to a multi-faceted assessment of its biological activity.
Caption: Workflow for PEGylation and functional assessment.
For many therapeutic proteins, such as cytokines, their function is mediated through specific cell signaling pathways. PEGylation can impact the initial receptor binding event, which is the trigger for these downstream effects.
Caption: Impact of PEGylation on cytokine signaling.
Detailed Experimental Protocols
Protocol 1: this compound Labeling of a Protein
-
Protein Preparation: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The reaction mixture should be incubated for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Confirm the extent of PEGylation using SDS-PAGE (which will show an increase in apparent molecular weight), mass spectrometry, and HPLC.
Protocol 2: Enzyme Kinetic Assay for a PEGylated Enzyme
-
Substrate Preparation: Prepare a series of substrate concentrations in a suitable assay buffer.
-
Enzyme Preparation: Dilute the unlabeled and PEGylated enzyme to a working concentration in the assay buffer.
-
Reaction Initiation: In a microplate, add the enzyme solution to the wells containing the different substrate concentrations to initiate the reaction.
-
Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader at a specific wavelength.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the KM and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known.
Protocol 3: Direct ELISA for a PEGylated Antibody
-
Antigen Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.
-
Antibody Incubation: Add serial dilutions of the unlabeled and PEGylated antibody to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add a suitable substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at the appropriate wavelength and plot the absorbance versus antibody concentration. The binding affinity (KD) can be determined by non-linear regression analysis of the saturation binding curve.
Protocol 4: Cell Proliferation (XTT) Assay for a PEGylated Cytokine
-
Cell Seeding: Seed a cytokine-dependent cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Add serial dilutions of the unlabeled and PEGylated cytokine to the cells and incubate for 24-72 hours.
-
XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well. Incubate for 4-18 hours.
-
Data Acquisition: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the cytokine concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the cytokine that induces a half-maximal response.
Conclusion
The functional characterization of proteins labeled with this compound is a critical step in the development of PEGylated biotherapeutics. A comprehensive assessment using a combination of enzyme activity assays, binding assays, and cell-based assays is necessary to quantify the impact of PEGylation on the protein's biological function. The provided protocols and comparative data serve as a guide for researchers to design and execute robust functional assays, ensuring the selection of optimally PEGylated candidates with retained therapeutic efficacy.
References
A Comparative Guide to m-PEG49-NHS Ester and Shorter Chain PEG-NHS Esters in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a Polyethylene Glycol (PEG) reagent is a critical step in the design of bioconjugates with optimized therapeutic properties. The length of the PEG chain is a key determinant of the physicochemical and biological characteristics of the resulting molecule.[1] This guide provides an objective comparison between the long-chain m-PEG49-NHS ester and its shorter-chain counterparts (e.g., m-PEG4, 8, 12-NHS esters), supported by experimental principles and data.
Introduction to PEGylation with NHS Esters
PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles. This strategy is widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3][4][5] N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups used for PEGylation. They react efficiently with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) under mild conditions (pH 7.0-9.0) to form a stable and irreversible amide bond.
The methoxy (m) group at one terminus of the PEG chain renders it unreactive, ensuring that the PEG acts as a linker rather than a crosslinker. The choice between a long-chain PEG, like this compound, and a shorter chain variant involves a trade-off between several key performance parameters.
Physicochemical Properties: A Head-to-Head Comparison
The most fundamental difference between these reagents is their size. The this compound consists of 49 ethylene glycol units, giving it a significantly larger molecular weight and hydrodynamic volume compared to shorter chain alternatives.
| Property | This compound | Shorter Chain PEG-NHS Esters (m-PEG4-NHS Example) |
| PEG Units | 49 | 4 |
| Approx. Molecular Weight (PEG) | ~2200 - 2316 Da | ~333 Da |
| Solubility | High solubility in water and various organic solvents (DMSO, DMF) | High solubility in water and various organic solvents (DMSO, DMF) |
| Hydrodynamic Size | Significantly larger, creating a more substantial hydrophilic shield | Smaller, providing a more compact modification |
Impact on Bioconjugate Performance
The length of the PEG chain directly influences the therapeutic efficacy, safety, and pharmacokinetic profile of a biopharmaceutical. Longer chains generally provide a more profound effect, but this can be a double-edged sword.
| Performance Parameter | This compound (Long Chain) | Shorter Chain PEG-NHS Esters |
| Pharmacokinetics (PK) | Greatly extended circulation half-life. The large size reduces renal clearance and shields the molecule from uptake by the reticuloendothelial system (RES). | Modest to minimal increase in half-life. Smaller conjugates are more susceptible to renal filtration and clearance. |
| Immunogenicity & Antigenicity | Significantly reduced. The large, flexible PEG chain effectively "masks" antigenic epitopes on the protein surface, preventing recognition by the immune system. | Moderately reduced. Provides some shielding, but may be insufficient to fully prevent an immune response. |
| Solubility & Stability | Excellent improvement. The highly hydrophilic chain enhances the solubility of hydrophobic molecules and can prevent protein aggregation by masking hydrophobic patches. | Good improvement. Effective at increasing solubility, though the effect is less pronounced than with longer chains. |
| Proteolytic Resistance | High protection. The steric hindrance provided by the long chain physically blocks the access of proteolytic enzymes to the protein surface. | Moderate protection. Offers some protection against proteolysis, but the smaller size provides less steric hindrance. |
| Biological Activity | Potential for significant reduction. The large size can cause steric hindrance, blocking the active site or binding interfaces of the protein, which may lead to reduced in vitro activity. | Higher retention of activity. The smaller size is less likely to interfere with the protein's functional sites. |
| Conjugation Efficiency | May be lower in some cases due to steric hindrance, potentially leading to the modification of more accessible surface amines. | Generally higher and more uniform conjugation to available amine sites. |
Experimental Protocols
General Protocol for Protein Labeling with PEG-NHS Ester
This protocol provides a general framework for conjugating a PEG-NHS ester to a protein. The optimal conditions, particularly the molar excess of the PEG reagent, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.4).
-
m-PEG-NHS Ester (long or short chain).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.
-
Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Prepare the PEG-NHS Ester Stock Solution:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution as NHS esters are susceptible to hydrolysis.
-
-
Calculate Molar Ratio:
-
Determine the desired molar excess of PEG-NHS ester to protein. A 10- to 50-fold molar excess is a common starting point. For antibodies, a 20-fold molar excess typically results in 4-6 PEG chains per molecule.
-
The required volume of PEG-NHS ester stock is added to the protein solution.
-
-
Conjugation Reaction:
-
Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The optimal time may vary.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the buffer will react with any excess NHS ester. Incubate for 30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted PEG reagent and byproducts by running the reaction mixture through a size-exclusion desalting column equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, dialysis can be used for purification.
-
-
Characterization:
-
Confirm the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or UV-Vis spectroscopy if the PEG reagent contains a chromophore.
-
Visualizations
Reaction Mechanism
Caption: Covalent conjugation of a PEG-NHS ester to a protein's primary amine.
Experimental Workflow
Caption: Standard workflow for protein PEGylation using an NHS ester reagent.
Logical Comparison: Long vs. Short Chain PEGylation
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. updates.reinste.com [updates.reinste.com]
A Researcher's Guide to Assessing the Purity of m-PEG-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of m-PEG-NHS ester conjugates is paramount for the successful development of targeted therapeutics, antibody-drug conjugates (ADCs), and other bioconjugates. This guide provides a comprehensive comparison of analytical techniques for purity assessment, supported by experimental data and detailed protocols. We also explore alternative conjugation chemistries and their respective purity considerations.
The covalent attachment of methoxy polyethylene glycol (m-PEG) to biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic properties, including increased solubility, prolonged circulation half-life, and reduced immunogenicity. The N-hydroxysuccinimide (NHS) ester functional group is a popular choice for reacting with primary amines on proteins and peptides. However, the reactivity of the NHS ester also makes it susceptible to hydrolysis, a primary source of impurity. This guide will delve into the methods used to quantify the purity of m-PEG-NHS esters and compare them to alternative conjugation reagents.
Key Analytical Techniques for Purity Assessment
A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for a thorough assessment of m-PEG-NHS ester purity. The primary goals are to quantify the active NHS ester, identify and quantify impurities such as the hydrolyzed m-PEG-acid, and characterize the overall molecular weight distribution and polydispersity of the PEG chain.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for separating the active m-PEG-NHS ester from its hydrolysis product, m-PEG-acid, and other non-PEGylated impurities. A stability-indicating HPLC method is crucial for accurately quantifying the active ester and monitoring its degradation over time.
Table 1: Comparison of Analytical Techniques for m-PEG-NHS Ester Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| RP-HPLC | Separation based on hydrophobicity. | Purity of active ester, quantification of hydrolyzed impurity (m-PEG-acid). | High resolution, quantitative, robust, well-established. | Requires a chromophore for UV detection, may require derivatization for PEG without a UV-active group. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity of the active ester, structural confirmation, identification of impurities with distinct NMR signals. | Highly accurate and precise, no need for identical reference standards, provides structural information. | Lower sensitivity than MS, requires specialized equipment and expertise, potential for signal overlap in complex mixtures. |
| LC-MS | Separation by HPLC coupled with mass detection. | Identification of impurities by mass, confirmation of product identity, impurity profiling. | High sensitivity and selectivity, provides molecular weight information. | Ionization efficiency can vary between compounds, may not be strictly quantitative without appropriate standards. |
| SEC-MALS | Separation by size exclusion chromatography coupled with multi-angle light scattering. | Molecular weight distribution, polydispersity index (PDI), detection of aggregates. | Provides absolute molecular weight without the need for column calibration. | Not suitable for separating species with similar hydrodynamic volumes. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary method for determining the absolute purity of m-PEG-NHS esters. By integrating the signals of specific protons on the NHS ester and comparing them to a certified internal standard of known concentration, a highly accurate and precise purity value can be obtained without the need for a reference standard of the m-PEG-NHS ester itself.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an invaluable tool for identifying unknown impurities and confirming the mass of the desired product. High-resolution mass spectrometry (HRMS) can provide elemental composition data, aiding in the structural elucidation of degradation products. LC-MS/MS can be used to fragment ions, providing further structural information for impurity identification.[1][2][3][4]
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is the gold standard for characterizing the molecular weight distribution and aggregation state of PEG polymers. This technique separates molecules based on their hydrodynamic radius and then uses light scattering to determine the absolute molar mass of the eluting species. This is critical for ensuring the quality of the PEG raw material and the final conjugate.
Experimental Protocols
Stability-Indicating RP-HPLC Method for m-PEG-NHS Ester
This protocol outlines a general method for separating m-PEG-NHS ester from its hydrolysis product, m-PEG-acid.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the NHS leaving group) and/or 220 nm.
-
Sample Preparation: Dissolve the m-PEG-NHS ester in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.
Quantitative ¹H NMR (qNMR) for Purity Determination
This protocol provides a general procedure for determining the purity of an m-PEG-NHS ester using an internal standard.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the m-PEG-NHS ester and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.
-
Solvent: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of the m-PEG-NHS ester (e.g., the singlet from the succinimide protons) and a well-resolved signal from the internal standard.
-
-
Purity Calculation: The purity of the m-PEG-NHS ester can be calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of Experimental Workflows
References
Safety Operating Guide
Navigating the Disposal of m-PEG49-NHS Ester: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical compounds like m-PEG49-NHS ester is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Hazard Information
m-PEG-NHS esters, including this compound, are generally categorized as hazardous materials. Safety Data Sheets (SDS) for similar compounds indicate several key hazards:
-
Irritation: Causes skin and serious eye irritation.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow stringent disposal protocols.
Quantitative Hazard and Precautionary Data
For quick reference, the following table summarizes the key hazard information and precautionary statements derived from SDS of similar m-PEG-NHS ester compounds.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
| Handling | - | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to mitigate risks and ensure compliance with general laboratory waste management guidelines.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Do not dispose of this compound, whether in solid form or in solution, down the sink or in regular trash.
-
All waste containing this compound, including unused reagent, reaction mixtures, and contaminated materials (e.g., pipette tips, tubes), must be collected as hazardous chemical waste.
3. Quenching of Reactive NHS Ester (if necessary):
-
The NHS ester group is moisture-sensitive and reacts with primary amines. To neutralize its reactivity before disposal, especially for larger quantities, a quenching step can be performed.
-
Quenching Procedure:
- In a designated chemical fume hood, unused this compound can be dissolved in a suitable organic solvent (e.g., DMSO, DMF).
- Slowly add an amine-containing buffer, such as Tris or glycine, to the solution to quench the reactive NHS ester.
- Allow the mixture to react until the NHS ester is fully hydrolyzed or reacted.
- This quenched solution must still be disposed of as hazardous waste.
4. Waste Container Requirements:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.
-
Keep the waste container securely closed except when adding waste.
5. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials. Specifically, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) or equivalent department. They will ensure the waste is transported to an approved waste disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
